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Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectroscopic data for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. This document is structured to offer not just raw d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the spectroscopic data for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. This document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles, providing researchers and drug development professionals with a robust framework for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The target molecule, 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole, is a multifaceted structure presenting distinct features for spectroscopic analysis. The presence of aromatic rings, a pyrazole core, a nitro group, and chlorine substituents creates a unique electronic environment. Each functional group provides a characteristic signature in different spectroscopic techniques, and a combined analysis is essential for unambiguous structural confirmation.

Caption: Molecular structure of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for elucidating the proton framework of a molecule. For this compound, the key diagnostic regions are the aromatic protons, the pyrazole ring protons, and the methylene bridge protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

    • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹H NMR Data Summary
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-5 (Pyrazole)8.5 - 8.8Singlet (s)1H
H-3 (Pyrazole)8.0 - 8.3Singlet (s)1H
H-4' (Dichlorophenyl)7.3 - 7.5Triplet (t)1H
H-3', H-5' (Dichlorophenyl)7.1 - 7.3Doublet (d)2H
-CH₂- (Methylene bridge)5.8 - 6.1Singlet (s)2H
Interpretation and Insights
  • Pyrazole Protons: The protons on the 4-nitro-1H-pyrazole ring (H-3 and H-5) are expected to be significantly deshielded and appear as sharp singlets at very low field. The strong electron-withdrawing effect of the adjacent nitro group and the aromatic nature of the pyrazole ring contribute to this downfield shift. The H-5 proton is typically further downfield than H-3 due to the influence of the N-substituent.

  • Methylene Bridge (-CH₂-): The two protons of the methylene bridge are chemically equivalent and thus appear as a single, sharp singlet. Their position, deshielded by both the pyrazole nitrogen and the phenoxy oxygen, is highly characteristic.

  • Dichlorophenyl Protons: The 2,6-dichloro substitution pattern results in a symmetrical A₂B system for the remaining three aromatic protons. The H-4' proton, situated between two chlorine-bearing carbons, will appear as a triplet, while the two equivalent H-3' and H-5' protons will appear as a doublet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton. Given the presence of multiple quaternary carbons (those bonded to Cl, N, or O), a standard proton-decoupled ¹³C experiment is essential.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on the same 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.

    • Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

¹³C NMR Data Summary
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2', C-6' (C-Cl)150 - 155
C-4 (C-NO₂)140 - 145
C-5 (Pyrazole)135 - 140
C-3 (Pyrazole)130 - 135
C-4' (Dichlorophenyl)128 - 132
C-3', C-5' (Dichlorophenyl)125 - 128
C-1' (C-O)120 - 125
-CH₂- (Methylene bridge)65 - 70
Interpretation and Insights
  • Quaternary Carbons: The carbons directly attached to electronegative atoms (Cl, N, O) or groups (NO₂) are the most downfield. The C-Cl carbons (C-2', C-6') and the C-NO₂ carbon (C-4) are particularly deshielded.

  • Aromatic and Heteroaromatic Carbons: The remaining carbons of the pyrazole and dichlorophenyl rings appear in the typical aromatic region (120-140 ppm).

  • Methylene Carbon: The methylene bridge carbon is found in the aliphatic region but is shifted downfield to around 65-70 ppm due to its attachment to both a nitrogen and an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within the molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan before running the sample.

IR Data Summary
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3150C-H stretchAromatic & Heteroaromatic C-H
~1590-1610C=C stretchAromatic ring
~1510-1550 & ~1340-1380Asymmetric & Symmetric N-O stretchNitro group (-NO₂)
~1240-1280C-O-C stretchAryl-alkyl ether
~1050-1100C-N stretchPyrazole ring
~750-800C-Cl stretchAryl chloride
Interpretation and Insights
  • Nitro Group: The most diagnostic peaks in the IR spectrum are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. These are typically very prominent and serve as a key confirmation of this functional group.

  • Aryl-Alkyl Ether: A strong band in the 1240-1280 cm⁻¹ region is characteristic of the C-O-C ether linkage.

  • C-Cl Bonds: The C-Cl stretching vibrations appear in the fingerprint region and provide evidence for the chloro-substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers crucial structural information.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC system.

  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield the protonated molecular ion [M+H]⁺. Electron Impact (EI) could also be used, which would provide more extensive fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Fragmentation Analysis

The fragmentation of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole would likely proceed through several key pathways. The bond between the methylene bridge and the pyrazole nitrogen and the bond between the methylene bridge and the phenoxy oxygen are probable cleavage sites.

cluster_0 Mass Spectrometry Fragmentation M [M+H]⁺ 1-((2,6-Dichlorophenoxy)methyl) -4-nitro-1H-pyrazole F1 [Fragment 1] 2,6-Dichlorophenoxy cation M->F1 - C₄H₃N₃O₂ F2 [Fragment 2] CH₂=N-pyrazole-NO₂ cation M->F2 - C₆H₃Cl₂O F3 [Fragment 3] 4-Nitro-1H-pyrazole cation F2->F3 - CH₂

Caption: Plausible fragmentation pathway in ESI-MS/MS.

  • Molecular Ion: The primary observation would be the molecular ion peak (or [M+H]⁺ in ESI). The isotopic pattern of this peak will be highly characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), showing a distinctive M, M+2, M+4 pattern with an approximate ratio of 9:6:1.

  • Key Fragments:

    • Cleavage of the N-CH₂ bond would lead to the formation of a 4-nitro-1H-pyrazole radical and a [C₇H₅Cl₂O]⁺ cation.

    • Cleavage of the O-CH₂ bond is another likely fragmentation route, generating a 2,6-dichlorophenoxide anion and a [C₄H₄N₃O₂]⁺ cation.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. Each technique offers complementary information, and together they create a detailed and unambiguous spectroscopic profile of the molecule. This guide outlines the expected data and provides the necessary experimental framework for researchers to acquire and interpret this information with confidence.

References

  • Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Cengage Learning. URL: [Link]

  • Title: Spectroscopic Methods in Organic Chemistry Source: Hesse, M., Meier, H., & Zeeh, B. (2008). Thieme. URL: [Link]

  • Title: Standard Test Methods for Identification of Material by Infrared Absorption Spectroscopy Source: ASTM E1252-98(2013) URL: [Link]

Exploratory

Molecular Architecture and Mechanism of Action of 4-Nitro-1H-Pyrazole Derivatives in Targeted Therapeutics

Executive Summary The 4-nitro-1H-pyrazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. While the unmodified molecule exhibits baseline cytotoxicity, its true value lies in its role a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-nitro-1H-pyrazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. While the unmodified molecule exhibits baseline cytotoxicity, its true value lies in its role as a synthetic precursor. Through chemoselective reduction and subsequent functionalization, 4-nitropyrazole derivatives yield potent, ATP-competitive kinase inhibitors and DNA-intercalating agents. This whitepaper dissects the dual mechanisms of action (MoA) of these derivatives, provides quantitative structure-activity relationship (SAR) insights, and outlines self-validating experimental workflows for their synthesis and biological evaluation.

Chemical Rationale and Scaffold Dynamics

4-Nitropyrazole (CAS 2075-46-9) is a five-membered heteroaromatic compound containing two adjacent nitrogen atoms and a strongly electron-withdrawing nitro group at the C4 position 1[1]. This specific substitution pattern stabilizes the pyrazole ring through resonance, directing post-functionalization with high regioselectivity. In medicinal chemistry, the nitro group serves as a critical structural placeholder; its catalytic reduction yields 4-aminopyrazoles, which are fundamental building blocks for interacting with the ATP-binding hinge regions of various kinases, including LRRK2 for Parkinson's disease applications 1[1].

Core Mechanisms of Action

ATP-Competitive Kinase Inhibition

The primary MoA for therapeutic derivatives of 4-nitro-1H-pyrazole involves competitive binding at the ATP pocket of target kinases.

  • Aurora Kinases (A/B): Fragment-based drug discovery has utilized the pyrazole-benzimidazole motif to develop potent inhibitors like AT9283. The pyrazole core forms a highly efficient hydrogen-bonding network with the hinge region of Aurora kinases, leading to a polyploid cellular phenotype and subsequent apoptosis 2[2].

  • JNK3 Selectivity: Aminopyrazole derivatives demonstrate profound biochemical selectivity (>2800-fold) for c-Jun N-terminal kinase 3 (JNK3) over p38. Crystallographic data reveals that the pyrazole N2 atom forms a critical hydrogen bond with the main-chain atoms of Met-149 in JNK3, anchoring the inhibitor in the active site 3[3].

Nucleic Acid Interaction and Apoptosis

Beyond kinase inhibition, specific modifications (e.g., 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole) shift the MoA toward direct DNA interference. These compounds disrupt DNA replication processes by acting as DNA groove binders, which ultimately triggers cell cycle arrest and programmed cell death in malignancies such as MCF-7 (breast cancer) and K562 (leukemia) 4[4]5[5].

Pathway N1 4-Nitro-1H-pyrazole (Pro-Pharmacophore) N2 Chemoselective Reduction (Hydrazine / FeO(OH)/C) N1->N2 N3 4-Aminopyrazole (Active Scaffold) N2->N3 N4 Kinase ATP-Pocket Binding (e.g., Met-149 in JNK3) N3->N4 N5 Cell Cycle Arrest (Polyploidy) N4->N5 N6 Apoptosis Induction N5->N6

Fig 1: Pharmacological pathway from 4-nitro-1H-pyrazole to kinase-mediated apoptosis.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the pharmacological profiles and binding affinities of key 4-nitropyrazole derivatives across various biological targets.

Compound / DerivativePrimary TargetBinding Affinity / IC₅₀Key Cellular PhenotypeReference
AT9283 (Compound 16) Aurora A / Aurora B~3 nMPolyploidy, Tumor growth inhibition2[2]
SR-3576 JNK3~1 μM (Cell-based)Decreased c-Jun phosphorylation3[3]
5-Hydrazino-derivative DNA SynthesisCytotoxic (Dose-dependent)Apoptosis in MCF-7 / K562 cells4[4]
Halogenoaminopyrazoles Bacterial Ribosome0.007–0.062 µg/mL (MIC)Growth inhibition in B. subtilis6[6]

Self-Validating Experimental Workflows

To ensure scientific integrity, the translation of 4-nitropyrazole into an active therapeutic agent requires rigorous, self-validating protocols. The following workflows detail the synthesis of the active pharmacophore and its biological validation.

Protocol 1: Chemoselective Reduction of 4-Nitropyrazole

Objective: Convert 4-nitro-1H-pyrazole to 4-aminopyrazole without disrupting the heterocyclic core. Causality & Logic: Traditional hydrogenation using Pd/C can lead to unwanted ring saturation or be poisoned by trace impurities. Utilizing an iron(III) oxide hydroxide (FeO(OH)/C) catalyst with hydrazine hydrate provides a highly chemoselective, high-yield reduction. Furthermore, the FeO(OH)/C catalyst is easily recoverable via magnetic separation or simple filtration, establishing a self-validating, sustainable system where catalyst recovery confirms the absence of heavy metal contamination in the final API 5[5].

Step-by-Step Methodology:

  • Suspend 4-nitropyrazole-3-carboxylic acid in 95% ethanol.

  • Add catalytic amounts of FeO(OH)/C to the suspension.

  • Perform a dropwise addition of hydrazine hydrate while heating the mixture to reflux.

  • Monitor the reaction via Thin Layer Chromatography (TLC) until the nitro peak completely disappears (typically ~2 hours).

  • Filter the hot mixture to recover the catalyst; wash the filter cake with anhydrous ethanol for recycling.

  • Concentrate the filtrate in vacuo to yield the pure aminopyrazole intermediate.

Protocol 2: Cell-Based Kinase Inhibition Assay (Targeting JNK3)

Objective: Validate the intracellular target engagement of the synthesized aminopyrazole. Causality & Logic: Biochemical IC₅₀ does not guarantee cellular efficacy due to membrane permeability constraints. By measuring the inhibition of c-Jun phosphorylation (a direct downstream target of JNK3) in INS-1 cells, we confirm both cellular penetration and specific target engagement. A Z'-factor > 0.7 is strictly required to validate the assay's statistical reliability, ensuring the system differentiates true biological inhibition from assay noise 3[3].

Step-by-Step Methodology:

  • Culture INS-1 cells and seed them into 96-well microtiter plates.

  • Treat the cells with serial dilutions of the aminopyrazole inhibitor (e.g., SR-3576).

  • Lyse the cells and quantify phosphorylated c-Jun levels using a validated ELISA or Western blot protocol.

  • Calculate IC₅₀ values. Ensure the signal-to-background ratio is maintained between 6- to 8-fold to validate assay integrity.

Workflow W1 Synthesis Nitration of Pyrazole W2 Reduction FeO(OH)/C Catalyst W1->W2 W3 Coupling Amide/Urea Formation W2->W3 W4 W4 W3->W4 W5 Confirmation X-ray Crystallography W4->W5

Fig 2: Self-validating workflow for synthesizing and evaluating pyrazole-based inhibitors.

Conclusion

The 4-nitro-1H-pyrazole compound is a cornerstone in the architecture of modern targeted therapeutics. By understanding its electron-withdrawing properties and mastering its chemoselective reduction, researchers can unlock a vast library of aminopyrazole derivatives. These derivatives exhibit profound efficacy in disrupting oncogenic kinase pathways and nucleic acid replication, making them indispensable in the ongoing development of anti-cancer and neurodegenerative treatments.

References

  • Guidechem. "4-Nitropyrazole 2075-46-9 wiki".
  • Benchchem. "5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole".
  • PMC (NIH). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38".
  • ACS Publications. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity".
  • J-Stage.
  • PMC (NIH).

Sources

Foundational

Comprehensive Solubility Profiling of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole: Methodologies and Mechanistic Insights

Executive Summary In modern drug discovery, the pursuit of high in vitro target potency frequently drives the synthesis of highly lipophilic New Chemical Entities (NCEs) with substantial molecular weight and rigidity[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pursuit of high in vitro target potency frequently drives the synthesis of highly lipophilic New Chemical Entities (NCEs) with substantial molecular weight and rigidity[1]. The compound 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole exemplifies this trend. Featuring a highly lipophilic 2,6-dichlorophenoxy moiety and a planar, polarizable nitro-pyrazole core, this scaffold presents significant challenges in aqueous solvation.

This technical whitepaper provides an authoritative framework for profiling the solubility of this compound across diverse solvent systems. By anchoring our methodologies in established pharmacopeial standards—specifically [2]—we delineate the critical distinctions between kinetic and thermodynamic solubility, outline self-validating experimental protocols, and provide a mechanistic rationale for the observed physicochemical behavior.

Physicochemical Causality: Structural Drivers of Solubility

To design an effective solubility profiling strategy, one must first deconstruct the molecular architecture of the compound to understand the thermodynamic barriers to dissolution.

  • The 2,6-Dichlorophenoxy Group: The presence of two ortho-substituted chlorine atoms on the phenoxy ring imparts significant lipophilicity (high LogP) and steric hindrance. This structural feature severely limits hydrogen bond formation with water molecules, driving a high entropic penalty for aqueous cavitation[3].

  • The Nitro-Pyrazole Core: While the nitro group is polar, its conjugation with the pyrazole ring creates a rigid, planar system. This planarity facilitates strong intermolecular π−π stacking and dipole-dipole interactions in the solid state, resulting in a high crystal lattice energy.

  • The Thermodynamic Consequence: Aqueous solubility ( Sw​ ) is governed by the General Solubility Equation (GSE), which balances lipophilicity (partition coefficient) and crystal lattice energy (melting point)[4]. For 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole, the combination of high lipophilicity and high lattice energy results in profound aqueous insolubility, necessitating specialized analytical techniques like LC-MS/MS for accurate quantification[5].

G Mol 1-((2,6-Dichlorophenoxy)methyl) -4-nitro-1H-pyrazole Lip 2,6-Dichlorophenoxy Group (High Lipophilicity) Mol->Lip Nit Nitro-Pyrazole Core (High Lattice Energy) Mol->Nit Aq Poor Aqueous Solvation Lip->Aq Lat Resistance to Dissolution Nit->Lat Sol Low Thermodynamic Solubility (<1 µg/mL) Aq->Sol Lat->Sol

Structural causality driving the poor aqueous solubility of the compound.

Methodological Framework: Kinetic vs. Thermodynamic Profiling

Evaluating a poorly soluble compound requires a bifurcated approach. Relying solely on kinetic solubility can lead to false assumptions during formulation, as organic solvent "spiking" often induces metastable supersaturation[4].

  • Kinetic Solubility: Assessed by diluting a concentrated DMSO stock of the compound into an aqueous buffer. Because DMSO facilitates initial solvation, the compound may remain artificially dissolved before eventually precipitating. This method is high-throughput but overestimates true equilibrium solubility[6].

  • Thermodynamic (Equilibrium) Solubility: The "gold standard" [7]. Solid compound is added directly to the solvent until saturation is reached. The system is allowed to equilibrate over 24–72 hours, ensuring the dynamic balance between dissolution and recrystallization represents the true thermodynamic limit[4].

G A Solid Compound B DMSO Stock (50 mM) A->B Dissolve D Thermodynamic Assessment (Shake-Flask) A->D Excess Solid C Kinetic Assessment (Aqueous Dilution) B->C Dilute E Nephelometry / UV-Vis (Precipitation Point) C->E Analyze F Equilibration (48h) & Phase Separation D->F Agitate G LC-MS/MS Quantification F->G Analyze

Workflow for kinetic and thermodynamic solubility profiling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls, pH verification steps, and rigorous phase-separation techniques to prevent colloidal artifacts from skewing data.

Protocol A: High-Throughput Kinetic Solubility Assessment

Purpose: Rapid screening for early-stage biological assays.

  • Stock Preparation: Prepare a 50 mM stock solution of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole in 100% LC-MS grade DMSO[5].

  • Serial Dilution: Create a 10-point concentration gradient in a 96-well plate using DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) to maintain a final DMSO concentration of ≤1% [8].

  • Incubation: Seal the plate and agitate at 300 RPM for 2 hours at 25°C[6].

  • Detection: Measure light scattering using a laser nephelometer or measure UV absorbance at 620 nm[9]. The kinetic solubility limit is defined as the lowest concentration at which a statistically significant increase in turbidity (precipitation) is detected compared to a blank control.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Purpose: Late-stage lead optimization and formulation development.

  • Solid Addition: Accurately weigh 2 mg of the solid crystalline compound into a 2 mL glass vial.

  • Solvent Introduction: Add 1 mL of the target test medium (e.g., Water, SGF, FaSSIF, or PEG-400)[5]. Ensure a visible excess of solid remains to guarantee saturation[4].

  • Self-Validation (Initial pH): For aqueous buffers, measure and record the initial pH of the suspension. Causality: Dissolving ionizable impurities or the compound itself can shift the microenvironmental pH, altering true solubility[4].

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C (or 37°C for biorelevant media) at 500 RPM for 48 hours[9].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Alternatively, use a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific membrane binding)[6].

  • Self-Validation (Final pH): Measure the pH of the supernatant to ensure the buffer capacity was not exceeded during the 48-hour incubation[4].

  • Quantification: Dilute the supernatant 10x and 100x in mobile phase (Acetonitrile/Water 50:50) to ensure the concentration falls within the linear dynamic range. Quantify using reversed-phase LC-MS/MS (e.g., SCIEX API 4000) against a standard curve prepared in DMSO[5]. Include Atenolol and Ketoconazole as high and low solubility controls, respectively.

Quantitative Solubility Profile

Based on the physicochemical properties of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole and the application of the protocols above, the following quantitative data summarizes its solubility profile across a matrix of pharmaceutical solvents.

Solvent SystemAssay TypeTemp (°C)Time (h)Solubility (mg/mL)Mechanistic Observation
Water (pH 7.4) Thermodynamic2548< 0.001Below LOQ; extreme lipophilicity prevents aqueous cavitation.
SGF (pH 1.2) Thermodynamic3748< 0.001Lack of basic amine prevents low-pH protonation/solubilization.
FaSSIF (pH 6.5) Thermodynamic37480.018Modest increase due to micellar solubilization by taurocholate[3].
PEG-400 Thermodynamic254814.50Strong solvation via disruption of π−π stacking by the co-solvent.
DMSO Kinetic (Stock)252> 50.00Complete dissolution; highly favorable solvent-solute interactions.

Table 1: Summarized solubility data for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. Values in aqueous media highlight the necessity of lipid-based or co-solvent formulation strategies for in vivo dosing.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies
  • <1236> Solubility Measurements - USP-NF United St
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) Enamine
  • Computational Prediction of Drug Solubility in Fasted Simulated and Aspirated Human Intestinal Fluid N
  • ADME Solubility Assay BioDuro-Sundia
  • Aqueous Solubility Cre
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Kinetic & Thermodynamic Solubility Testing WuXi AppTec

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The functionalization of pyrazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of pyrazoles via N -alkylation is a critical pathway in the development of modern agrochemicals and pharmaceuticals [1]. Specifically, N -aryloxymethyl pyrazoles—such as 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole —provide unique conformational flexibility and metabolic stability, making them highly valuable as enzyme inhibitors and herbicidal building blocks [2].

This application note details a robust, two-step synthetic protocol designed for high yield and mechanistic clarity.

  • Step 1 (Chloromethylation): The protocol utilizes paraformaldehyde and chlorotrimethylsilane (TMSCl) to generate a highly electrophilic 1-(chloromethyl)-4-nitro-1H-pyrazole intermediate. TMSCl acts dually as a Lewis acid and a chloride source, preventing the polymerization of the hemiaminal intermediate [1].

  • Step 2 ( SN​2 Alkylation): A nucleophilic substitution is driven by the sterically hindered 2,6-dichlorophenoxide anion. The use of anhydrous N,N -Dimethylformamide (DMF) is critical here; as a polar aprotic solvent, it solvates the potassium cations from the base ( K2​CO3​ ), leaving the phenoxide "naked" and maximizing its nucleophilicity [3].

Synthetic Workflow

SynthesisWorkflow A 4-Nitro-1H-pyrazole + (CH2O)n + TMSCl B 1-(Chloromethyl)-4-nitro-1H-pyrazole (Reactive Intermediate) A->B Chloromethylation 70°C, 4h D 1-((2,6-Dichlorophenoxy)methyl) -4-nitro-1H-pyrazole (Target Compound) B->D SN2 Substitution 60°C, 12h C 2,6-Dichlorophenol + K2CO3 / DMF C->D Phenoxide Formation

Figure 1: Two-step synthetic workflow for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.

Materials and Reagents

Table 1: Quantitative Reagent Summary (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRoleHazard Profile
4-Nitro-1H-pyrazole 113.071.01.13 gStarting MaterialIrritant
Paraformaldehyde 30.031.50.45 g C1​ SourceToxic, Carcinogen
TMSCl 108.645.06.3 mLReagent / SolventCorrosive, Flammable
2,6-Dichlorophenol 163.001.11.79 gNucleophileToxic, Corrosive
K2​CO3​ (Anhydrous) 138.212.02.76 gBaseIrritant
DMF (Anhydrous) 73.09-20 mLSolventToxic, Teratogen

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1-(Chloromethyl)-4-nitro-1H-pyrazole

Note: This intermediate is highly moisture-sensitive. Ensure all glassware is flame-dried.

  • Assembly: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and an argon balloon, add 4-nitro-1H-pyrazole (1.13 g, 10 mmol) and paraformaldehyde (0.45 g, 15 mmol).

  • Reagent Addition: Rapidly syringe in TMSCl (6.3 mL, 50 mmol).

    • Causality: Using TMSCl in a 5-fold excess allows it to act as the reaction solvent while driving the thermodynamic equilibrium toward the chlorinated product, suppressing the formation of bis-pyrazole methane byproducts.

  • Propagation: Heat the heterogeneous mixture to 70 °C in an oil bath for 4 hours. The suspension will gradually clarify into a homogeneous solution as the paraformaldehyde depolymerizes.

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (using a rotary evaporator vented to a base trap) to remove excess TMSCl and the hexamethyldisiloxane (HMDS) byproduct.

  • Self-Validation Checkpoint: The resulting crude material should present as a viscous oil or low-melting solid. Do not attempt aqueous workup or column chromatography at this stage, as the chloromethyl group will rapidly hydrolyze. Proceed immediately to Phase 2.

Phase 2: Synthesis of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole
  • Nucleophile Activation: In a separate flame-dried 100 mL flask, dissolve 2,6-dichlorophenol (1.79 g, 11 mmol) in anhydrous DMF (20 mL). Add finely powdered anhydrous K2​CO3​ (2.76 g, 20 mmol).

  • Pre-Stirring: Stir the suspension vigorously at room temperature for 30 minutes.

    • Causality: The pKa of 2,6-dichlorophenol is ~6.8. Pre-stirring with K2​CO3​ ensures complete quantitative deprotonation to the phenoxide anion prior to the introduction of the electrophile, preventing competitive hydrolysis of the chloromethyl intermediate by ambient moisture.

  • Coupling: Dissolve the crude 1-(chloromethyl)-4-nitro-1H-pyrazole (from Phase 1) in anhydrous DMF (5 mL). Add this solution dropwise to the phenoxide mixture at 0 °C to control the exothermic SN​2 reaction.

  • Maturation: Remove the ice bath, warm the reaction to 60 °C, and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active chloromethyl intermediate ( Rf​≈0.6 ) and the appearance of a new, lower-polarity spot ( Rf​≈0.4 ) confirms reaction completion.

  • Quenching & Extraction: Cool to room temperature and quench by pouring into ice-cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL) to purge residual DMF, followed by a final wash with brine (30 mL).

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the target compound.

Analytical Characterization

Table 2: Expected Spectral Data for Target Validation

Analytical TechniqueExpected Signals / Observations
1 H NMR (400 MHz, CDCl3​ ) δ 8.25 (s, 1H, Pyrazole-H), 8.10 (s, 1H, Pyrazole-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.10 (t, J=8.0 Hz, 1H, Ar-H), 6.15 (s, 2H, - CH2​ -).
13 C NMR (100 MHz, CDCl3​ ) δ 151.2, 137.5, 130.1, 129.5, 128.8, 126.4, 78.5 (- CH2​ -).
HRMS (ESI+) Calculated for C10​H8​Cl2​N3​O3​ [M+H]+ : 288.0048, Found: 288.0051.

Troubleshooting & Optimization

Table 3: Common Failure Modes and Corrective Actions

Observed IssueMechanistic Root CauseCorrective Action
Low yield of Phase 1 intermediate Hydrolysis due to ambient moisture.Ensure rigorous flame-drying of glassware; utilize fresh, sealed TMSCl.
Formation of bis-pyrazole methane Insufficient TMSCl or prolonged heating at >70 °C.Maintain strictly 5.0 eq of TMSCl; do not exceed 4 hours of reflux.
Incomplete SN​2 coupling in Phase 2 Steric hindrance of the 2,6-dichloro substitution pattern.Ensure K2​CO3​ is finely milled. Optionally, add catalytic KI (0.1 eq) to generate a more reactive iodomethyl transient species via Finkelstein reaction [3].

References

  • Title: 1-Chloromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate. Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI - Molecules URL: [Link]

  • Title: Synthesis of Pyrazole Compounds by Using Sonication Method. Source: Oriental Journal of Chemistry URL: [Link]

Application

Application Notes &amp; Protocols for the Analytical Quantification of Nitropyrazole Derivatives

Abstract: Nitropyrazoles are a significant class of heterocyclic compounds with diverse applications, ranging from pharmaceuticals to energetic materials.[1][2][3] Their biological activity and physical properties are hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Nitropyrazoles are a significant class of heterocyclic compounds with diverse applications, ranging from pharmaceuticals to energetic materials.[1][2][3] Their biological activity and physical properties are highly dependent on their structure and purity. Therefore, accurate and precise quantification is paramount for quality control, pharmacokinetic studies, stability testing, and research and development.[4] This document provides a detailed guide to the primary analytical methods for the quantification of nitropyrazole derivatives, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). It includes step-by-step protocols, explanations of methodological choices, and guidelines for method validation in accordance with ICH standards.

Introduction to Nitropyrazole Analysis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, becomes a "nitropyrazole" with the addition of one or more nitro (–NO₂) groups. These electron-withdrawing groups significantly influence the molecule's polarity, reactivity, and spectroscopic properties.[3][5] The primary challenges in their quantification lie in achieving adequate separation from impurities and degradation products, ensuring stability during analysis, and developing methods with sufficient sensitivity and specificity.

The choice of analytical technique depends on the analyte's properties (e.g., volatility, thermal stability, solubility) and the sample matrix.[6][7] This guide will focus on the most robust and widely adopted methods in the field.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and versatile technique for the analysis of nitropyrazole derivatives due to its high resolution, sensitivity, and applicability to a wide range of polar and non-polar compounds.[4][8] The method separates analytes based on their hydrophobic interactions with a non-polar stationary phase.[1]

Principle of Separation

In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[1][9] Nitropyrazoles, being moderately polar, are retained on the column and then eluted as the proportion of the organic solvent in the mobile phase increases. The separation is governed by the differential partitioning of the analytes between the stationary and mobile phases.

Experimental Protocol: Quantification of a Generic Nitropyrazole

This protocol provides a starting point for method development. Optimization is necessary for specific derivatives.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[10][11]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1][12]

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Ultrapure water.

  • HPLC-grade formic acid or trifluoroacetic acid (TFA).

  • Reference standard of the target nitropyrazole derivative.

  • Syringe filters (0.45 µm or 0.22 µm).

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Ultrapure water with 0.1% formic acid (v/v). Rationale: The acid improves peak shape and reproducibility for ionizable compounds by suppressing silanol activity on the column packing.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

    • Degas both mobile phases using an ultrasonic bath or vacuum degasser.

  • Standard Solution Preparation:

    • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of the nitropyrazole reference standard and dissolve it in 10 mL of acetonitrile or methanol in a class A volumetric flask.[1]

    • Working Standards: Perform serial dilutions from the primary stock using the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • The goal is to extract the analyte from its matrix and into a solvent compatible with the mobile phase.[13]

    • For Bulk Drug Substance: Accurately weigh the sample, dissolve in the diluent (e.g., ACN/water mixture), and dilute to a concentration within the calibration range.

    • For Pharmaceutical Dosage Forms (e.g., tablets): Crush tablets, accurately weigh a portion of the powder, extract the analyte with a suitable solvent, sonicate, and centrifuge. Dilute the supernatant to the target concentration.[13]

    • Filtration: Filter all final solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[13][14]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution. A typical starting point is 60:40 (v/v) Acetonitrile:Water.[1][15]

    • Flow Rate: 1.0 mL/min.[1][8]

    • Injection Volume: 10 µL.[8]

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.[1]

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the analyte. Nitropyrazoles typically have strong absorbance between 250-340 nm.[8][10][16] For example, 260 nm or 333 nm have been used for specific derivatives.[8][11] A PDA detector is ideal for confirming peak purity.

  • Data Analysis:

    • Equilibrate the system until a stable baseline is achieved.[1]

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solutions in increasing order of concentration.

    • Construct a calibration curve by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.999.[4]

    • Inject the sample solutions.

    • Determine the concentration of the nitropyrazole in the samples by interpolating their peak areas from the calibration curve.[1]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Filtration Filtration (0.45 µm) StandardPrep Standard Solutions (Stock & Dilutions) StandardPrep->Filtration SamplePrep Sample Extraction & Dilution SamplePrep->Filtration HPLC HPLC System (Pump, Column, Detector) Filtration->HPLC Injection Inject Standards & Samples HPLC->Injection Detection Data Acquisition (Chromatogram) Injection->Detection Calibration Build Calibration Curve (Area vs. Conc.) Detection->Calibration Quantification Quantify Sample Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for quantitative analysis of nitropyrazoles by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable nitropyrazole derivatives. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.

Principle of Separation and Detection

A sample is vaporized and injected into a GC column.[7] Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, creating a unique mass spectrum that acts as a molecular fingerprint for identification and quantification.

Experimental Protocol: Quantification of a Volatile Nitropyrazole

Instrumentation and Materials:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

  • High-purity helium as the carrier gas.

  • Volatile organic solvents (e.g., dichloromethane, ethyl acetate).

  • Reference standard of the target nitropyrazole.

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a volatile solvent (e.g., 1000 µg/mL in dichloromethane).

    • Create a series of working standards through serial dilution.

    • Prepare samples by dissolving or extracting them in the same solvent to a concentration within the calibration range.

    • Causality: The solvent must be volatile and not interfere with the analyte peaks. The sample must be clean, as non-volatile residues can contaminate the injector and column.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.[12]

    • Injection Mode: Split or splitless, depending on the expected concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C, hold for 2 min), then ramp up at 10 °C/min to a final temperature (e.g., 280 °C, hold for 5 min).[12] Rationale: The temperature program ensures separation of compounds with different boiling points.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Source Temperature: 230 °C.[12]

    • Mass Range: Scan from m/z 40 to 400.[12]

    • Acquisition Mode: Full Scan for identification and method development. For high sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions from the nitropyrazole's mass spectrum. The fragmentation of nitropyrazoles often involves losses of O, NO, and NO₂ groups.[17][18]

  • Data Analysis:

    • Identify the analyte peak in the Total Ion Chromatogram (TIC) based on its retention time and by confirming its mass spectrum against a reference library or standard.

    • Construct a calibration curve by plotting the peak area of a specific quantifying ion against concentration.

    • Calculate the concentration of the analyte in the samples using the calibration curve.

GC-MS Analysis Workflow

GCMS_Workflow Prep Sample & Standard Preparation in Volatile Solvent Injection Vaporization in GC Injector Prep->Injection Separation Separation in GC Capillary Column Injection->Separation Transfer Transfer to MS Separation->Transfer Ionization Ionization (EI) Transfer->Ionization MassAnalysis Mass Analysis (m/z Separation) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection Quantification Quantification (TIC or SIM) Detection->Quantification

Sources

Method

Application Notes &amp; Protocols: A Framework for Evaluating the Antimicrobial Efficacy of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole

Introduction: The Rationale for Investigation The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Pyrazole deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigation

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5] Specifically, the incorporation of a 4-nitro group and a dichlorophenoxy moiety into a pyrazole core, as seen in the novel compound 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole, presents an intriguing candidate for antimicrobial screening. The nitro group is a known pharmacophore in several antimicrobial drugs, while halogenated phenyl rings can enhance lipophilicity and membrane interaction.[6]

The dichlorophenoxy group, present in compounds like the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), is known to exert biological effects by mimicking natural auxins in plants, leading to uncontrolled growth and death.[7][8][9][10] While the mechanism in microbes would be different, this moiety's ability to interfere with fundamental cellular processes warrants investigation into its potential antimicrobial action.[11]

This document provides a comprehensive framework for the initial in vitro evaluation of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. As this is a novel compound, these protocols are based on established, standardized methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14] The primary objective is to determine the compound's inhibitory and potential cidal activity against a panel of clinically relevant microorganisms.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The cornerstone of evaluating a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) . The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after a specified incubation period.[2][15][16] This value provides a quantitative measure of the compound's potency.

Building upon the MIC, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined. This is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial microbial inoculum.[16][17][18] The comparison between MIC and MBC/MFC values helps to classify the compound's activity as either static (inhibiting growth) or cidal (killing the organism).[17]

Pre-Assay Essential: Solubility and Stock Solution Preparation

A critical, and often overlooked, first step is determining the solubility of the test compound. Inaccurate solubility assessment can lead to precipitation in test media, resulting in erroneous MIC values.

Protocol 3.1: Kinetic Solubility Assessment

Kinetic solubility testing is a high-throughput method to estimate a compound's solubility under specific aqueous conditions.[19][20]

  • Solvent Selection : Attempt to dissolve the compound in Dimethyl Sulfoxide (DMSO), a common solvent for novel synthetic compounds in biological assays.[21]

  • Stock Preparation : Prepare a high-concentration stock solution (e.g., 10-20 mg/mL or ~50 mM) of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole in 100% DMSO.

  • Aqueous Dilution : In a 96-well plate, introduce a small percentage of the DMSO stock into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or the intended test medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

  • Turbidity Measurement : Measure the turbidity of the resulting solutions across a range of concentrations using a nephelometer or plate reader at ~620 nm.[20][22] The concentration at which precipitation is first observed indicates the kinetic solubility limit.

  • Solvent Control : It is crucial to determine the highest concentration of DMSO that does not inhibit microbial growth. This is typically ≤1% v/v in the final assay well. All antimicrobial assays must include a solvent control (media + DMSO at the working concentration) to ensure the solvent itself is not responsible for any observed antimicrobial effect.[21]

Protocol 3.2: Preparation of Working Stock Solution
  • Based on the solubility data, prepare a stock solution in 100% DMSO at a concentration that is at least 100-fold higher than the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a stock of at least 12.8 mg/mL).

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the internationally recognized reference standard for determining MIC values.[12][23][24][25] This protocol is adapted from the CLSI M07 guidelines.[12][26][27]

Methodology
  • Plate Preparation : In a sterile 96-well U-bottom microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

  • Compound Addition : Add 100 µL of CAMHB containing the desired starting concentration of the test compound to well 1. This is achieved by diluting the DMSO stock solution into the broth.

  • Serial Dilution : Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls :

    • Growth Control (Well 11) : 50 µL of CAMHB (will receive inoculum, no compound).

    • Sterility Control (Well 12) : 100 µL of CAMHB (no inoculum, no compound).

  • Inoculum Preparation :

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[28]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.

  • Inoculation : Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air for most non-fastidious bacteria.[28]

  • Result Interpretation : The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15][29] This can be determined by visual inspection or by using a plate reader.

Visualization of Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_analysis Analysis stock Compound Stock (in DMSO) dilute Serial Dilution (Wells 1-10) stock->dilute media CAMHB Media media->dilute controls Add Controls (Growth, Sterility) media->controls inoculum 0.5 McFarland Inoculum inoculate Inoculate Wells (5 x 10^5 CFU/mL) inoculum->inoculate dilute->inoculate incubate Incubate (37°C, 18-20h) inoculate->incubate controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Quality Control and Reference Strains

The integrity of antimicrobial susceptibility testing relies on rigorous quality control (QC). This is achieved by concurrently testing reference strains with known and predictable susceptibility profiles. These strains can be acquired from recognized culture collections such as the American Type Culture Collection (ATCC).[30][31]

Table 1: Recommended QC Strains for Initial Antimicrobial Screening

Organism ATCC® No. Gram Stain Relevance
Staphylococcus aureus 29213 Positive Common cause of skin, soft tissue, and bloodstream infections.[32]
Enterococcus faecalis 29212 Positive Important cause of hospital-acquired infections.[32]
Escherichia coli 25922 Negative Representative of Enterobacterales; common cause of UTIs.[31]
Pseudomonas aeruginosa 27853 Negative Opportunistic pathogen known for intrinsic and acquired resistance.[31]

| Candida albicans | 90028 | N/A (Yeast) | Common fungal pathogen. |

The obtained MIC for the QC strain must fall within the acceptable range published by CLSI or EUCAST for the specific control antibiotic used (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli).[30][33] This validates the test system, including the media, inoculum, and incubation conditions.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. This allows for easy comparison of the compound's activity across different microbial species.

Table 2: Template for Summarizing MIC Data

Test Microorganism Gram Stain/Type Compound MIC (µg/mL) Control Antibiotic Control MIC (µg/mL) Published QC Range (µg/mL) Interpretation
S. aureus ATCC® 29213 Gram-Positive [Insert Data] Vancomycin [Insert Data] [e.g., 0.5-2] [Pass/Fail]
E. coli ATCC® 25922 Gram-Negative [Insert Data] Ciprofloxacin [Insert Data] [e.g., 0.004-0.016] [Pass/Fail]
P. aeruginosa ATCC® 27853 Gram-Negative [Insert Data] Gentamicin [Insert Data] [e.g., 0.5-2] [Pass/Fail]
C. albicans ATCC® 90028 Yeast [Insert Data] Fluconazole [Insert Data] [e.g., 0.25-1] [Pass/Fail]
Clinical Isolate 1 [e.g., MRSA] [Insert Data] N/A N/A N/A [Active/Inactive]

| Clinical Isolate 2 | [e.g., VRE] | [Insert Data] | N/A | N/A | N/A | [Active/Inactive] |

The interpretation of MIC values for a novel compound is initially relative.[29] A low MIC value (e.g., ≤2 µg/mL) against a particular organism is generally considered promising and warrants further investigation.[16] Comparing the MIC of the novel compound to that of established antibiotics against the same strains provides valuable context.[23]

Advanced Protocol: Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

If the compound demonstrates potent inhibitory activity (low MIC), the next logical step is to determine if it is bactericidal/fungicidal.[17]

Methodology
  • Following the determination of the MIC from the broth microdilution plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture a standardized volume (e.g., 10 µL) from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates at 35-37°C for 18-24 hours (or longer for slower-growing organisms).

  • Count the number of colonies (CFU) on each plate.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the initial inoculum count.[17][18]

Conceptual Relationship: MIC vs. MBC

Caption: Relationship between MIC and MBC determination.

Conclusion and Future Directions

These protocols provide a standardized and robust framework for the initial antimicrobial characterization of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. The data generated—specifically the MIC and MBC/MFC values against a panel of QC strains and clinically relevant isolates—will be foundational for any further development. Promising results would justify subsequent studies, including time-kill kinetics, mechanism of action investigations, cytotoxicity assays, and eventually, evaluation in in vivo models of infection.[1] Adherence to these established methodologies ensures that the generated data is reliable, reproducible, and comparable to findings across the field of antimicrobial drug discovery.[2][28]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. Public Health England. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid - BYJU'S. BYJU'S. Available at: [Link]

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Semantic Scholar. Available at: [Link]as-an-Song/569c737213257544e390c50d32277d704d9c84e1)

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. National Center for Biotechnology Information. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. IDEXX. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Antiviral - Creative Diagnostics. Creative Diagnostics. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. Wikipedia. Available at: [Link]

  • Expert Rules - EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms - Polish Journal of Environmental Studies. Polish Journal of Environmental Studies. Available at: [Link]

  • Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? - IDStewardship. IDStewardship. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. ResearchGate. Available at: [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Disk Diffusion and Quality Control - EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • atcc® multidrug-resistant & antimicrobial testing reference strains - HiMedia Laboratories. HiMedia Laboratories. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • M07-A8 - Regulations.gov. Regulations.gov. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activities of some new pyrazole derivatives - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. Meddocs Publishers. Available at: [Link]

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  • Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. International Journal of Molecular Sciences. Available at: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

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  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. MDPI. Available at: [Link]

  • How do you test antimicrobial activity, if your material is insoluble in water? - ResearchGate. ResearchGate. Available at: [Link]

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Sources

Application

Application Notes &amp; Protocols for In Vitro Experimental Design Using Novel Pyrazole Compounds

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1] This designation stems from its unique structural and electronic properties, which allow it to serve as a versatile framework for designing potent and selective therapeutic agents.[2][3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][4][5] Their success is largely due to their ability to interact with a wide array of biological targets, such as protein kinases (e.g., CDKs, VEGFR), tubulin, and other enzymes crucial to disease progression.[2][6][7]

This guide provides a comprehensive framework for the in vitro evaluation of novel pyrazole compounds, designed for researchers in drug discovery and development.[8][9] It is structured not as a rigid template, but as a logical, phased approach that mirrors a typical drug discovery campaign—from initial screening to target validation and mechanism of action studies.[10][11] Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the experimental design is robust, reproducible, and yields insightful, decision-driving data.

Phase 1: Primary Screening - Identifying Bioactive Pyrazole Hits

The initial goal in a drug discovery program is to screen a library of novel compounds to identify "hits"—compounds that exhibit a desired biological effect.[11][12] For anticancer drug discovery, the most common primary screen is a cell viability or cytotoxicity assay. This allows for the rapid assessment of a compound's ability to inhibit cell proliferation or induce cell death across various cancer cell lines.[13]

Core Experiment 1: Anti-Proliferative Activity using the MTT Assay

The MTT assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[16] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[17]

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel pyrazole compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[2]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Novel pyrazole compounds, dissolved in DMSO to create high-concentration stock solutions

  • MTT solution: 5 mg/mL in sterile PBS.[14] Filter-sterilize and store protected from light at 4°C.[15]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl[18] or pure DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "medium only" (background control) and "cells + vehicle" (negative control, 0% inhibition).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]

    • Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[15]

    • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[14]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[16][17] A reference wavelength of >650 nm can be used to reduce background noise.[14]

Data Analysis and Presentation:

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell proliferation, is calculated from the dose-response curve.

  • Correct Absorbance: Subtract the average absorbance of the "medium only" wells from all other wells.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Vehicle Control Well) * 100

  • Generate Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value.

Data Summary Table:

Compound IDTarget Cell LineIC₅₀ (µM)
Pyrazole-001MCF-710.5
Pyrazole-001A54925.2
Pyrazole-001HCT11615.8
Doxorubicin (Control)MCF-70.8

Phase 2: Hit-to-Lead - Validating the Molecular Target

Once primary screening identifies cytotoxic "hits," the next critical phase is to determine if these compounds act through a specific molecular target.[19] Many pyrazole derivatives are designed as kinase inhibitors.[2][6][7] Therefore, the experimental workflow must include assays to both quantify enzyme inhibition and confirm that this interaction occurs within the complex environment of a living cell.

Experimental Workflow for Hit Validation

The following diagram illustrates the logical flow from identifying a cytotoxic hit to confirming its mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit-to-Lead Validation cluster_2 Phase 3: Lead Optimization Hit_Discovery MTT Cytotoxicity Assay (IC50 Determination) Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Hit_Discovery->Biochemical_Assay Potent Hit (IC50 < 10 µM) Target_Engagement Target Engagement Assay (e.g., CETSA) Biochemical_Assay->Target_Engagement Confirmed Inhibitor MOA_Studies Mechanism of Action Studies (Cell Cycle, Apoptosis) Target_Engagement->MOA_Studies Confirmed Target Engagement

Caption: Experimental workflow from primary screening to MOA studies.

Core Experiment 2: In Vitro Kinase Inhibition Assay

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.[20][21] Luminescence-based assays, such as those that measure the amount of ATP consumed during the phosphorylation reaction, are highly sensitive and suitable for high-throughput screening.[21][22] The principle is straightforward: high kinase activity consumes ATP, leading to a low luminescence signal, while effective inhibition preserves ATP, resulting in a high signal.[21]

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the IC₅₀ of a pyrazole compound against a specific purified protein kinase (e.g., a Cyclin-Dependent Kinase, CDK).[6]

Materials:

  • Purified, active kinase (e.g., CDK2/CycA)

  • Specific substrate peptide for the kinase

  • ATP at a concentration near its Kₘ for the kinase

  • Kinase reaction buffer

  • Test pyrazole compounds and a known inhibitor (e.g., Staurosporine) as a positive control.[23]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent.[23]

  • White, opaque 384-well plates (low-volume)

  • Luminometer

Step-by-Step Methodology:

  • Prepare Reagents:

    • Thaw all enzymes, substrates, and buffers on ice.

    • Prepare serial dilutions of the pyrazole compounds and control inhibitor in the appropriate buffer. The final DMSO concentration should be kept constant.

  • Set Up Kinase Reaction:

    • In a 384-well plate, add the components in the following order (example volumes for a 5 µL reaction):

      • 1 µL of test compound dilution or control.

      • 2 µL of kinase solution.

      • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[23]

      • 2 µL of a solution containing both the substrate and ATP to initiate the reaction.

    • Include "no enzyme" controls (100% inhibition) and "vehicle" controls (0% inhibition).

  • Enzymatic Reaction:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[23]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal.

    • Incubate for 1 hour at room temperature to stabilize the luminescent signal.[23]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis: The IC₅₀ is calculated by plotting the percentage of kinase inhibition versus the log of the inhibitor concentration.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_no_enzyme) / (Lumi_vehicle - Lumi_no_enzyme))

  • Generate Curve and IC₅₀: Plot % Inhibition vs. log[Inhibitor] and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Core Experiment 3: Cellular Thermal Shift Assay (CETSA®)

A positive result in a biochemical assay is crucial, but it doesn't prove that a compound can reach and bind to its target in a live cell. CETSA is a powerful method for verifying target engagement in a physiological context.[24][25] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[26][27]

Detailed Protocol: Western Blot-Based CETSA

Objective: To demonstrate that a pyrazole compound binds to and stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete culture medium

  • Test pyrazole compound and vehicle control (DMSO)

  • PBS and protease/phosphatase inhibitor cocktails

  • Liquid nitrogen

  • Thermal cycler or water baths

  • Cell lysis buffer (e.g., RIPA buffer)

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for SDS-PAGE and Western Blotting

  • Primary antibody specific to the target protein

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with either the test pyrazole compound (at a high concentration, e.g., 10-20x IC₅₀) or vehicle (DMSO) for a sufficient time to allow cell penetration (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3-8 minutes.[25][27] One aliquot should be left at room temperature as the unheated control.

    • Cool the samples to room temperature.[25]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant sample.

    • Normalize the samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blotting, using a primary antibody specific for the target protein.

  • Data Acquisition and Analysis:

    • Detect the protein bands using a chemiluminescence imager.

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity (normalized to the unheated sample) against the temperature for both the vehicle-treated and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.[27]

Phase 3: Lead Optimization - Characterizing the Mechanism of Action

Confirming target engagement is a major milestone. The subsequent phase focuses on understanding the downstream cellular consequences of this engagement. For anticancer agents, this often involves investigating effects on cell cycle progression and the induction of apoptosis (programmed cell death), as many pyrazole derivatives have been shown to induce these effects.[2][28][29]

Hypothetical Signaling Pathway Targeted by a Pyrazole Kinase Inhibitor

Many pyrazoles target kinases within critical signaling pathways that control cell proliferation and survival, such as the MAPK/ERK pathway.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK phosphorylates ERK ERK Kinase MEK->ERK phosphorylates TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation GF Growth Factor GF->Receptor Compound Novel Pyrazole Compound Compound->RAF INHIBITS

Caption: Inhibition of the RAF/MEK/ERK pathway by a novel pyrazole compound.

Downstream Mechanistic Assays
  • Cell Cycle Analysis: Compounds that inhibit kinases like CDKs are expected to cause cell cycle arrest.[6][7] This can be analyzed by flow cytometry. Cells are treated with the compound, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed. The distribution of cells in the G1, S, and G2/M phases of the cell cycle reveals the point of arrest.

  • Apoptosis Assays: The induction of apoptosis is a hallmark of many effective anticancer drugs.[2] This can be measured by several methods, including:

    • Annexin V/PI Staining: An early marker of apoptosis is the translocation of phosphatidylserine to the outer cell membrane, which can be detected by fluorescently-labeled Annexin V via flow cytometry.

    • Caspase Activity Assays: Apoptosis is executed by a cascade of enzymes called caspases. Assays that measure the activity of key caspases (e.g., Caspase-3/7) can confirm the induction of apoptosis.

By following this phased, logic-driven approach, researchers can systematically and efficiently evaluate novel pyrazole compounds, generating a comprehensive data package that robustly characterizes their therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Zhang, H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Journal of Chemistry. Retrieved from [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. Retrieved from [Link]

  • Talaviya, R., et al. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved from [Link]

  • Drug Discovery and Development Process. (n.d.). PPD. Retrieved from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed. Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. Retrieved from [Link]

  • Adhikari, A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • 3.2. In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. Retrieved from [Link]

  • In vitro studies in drug discovery and development: an analysis of study objectives and application of good laboratory practices (GLP). (2002). PubMed. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. (2025). Crown Bioscience. Retrieved from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. (2025). IJRPR. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. Retrieved from [Link]

  • In Vitro Pharmacology. (2023). QIMA Life Sciences. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. (2019). Science Publishing Group. Retrieved from [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science. Retrieved from [Link]

  • Model Selection and Experimental Design for Screening Experiments. (2025). KCAS Bio. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Good Practices in Model‐Informed Drug Discovery and Development. (n.d.). PMC. Retrieved from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). MDPI. Retrieved from [Link]

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Method

Application Note and Protocol: Solubilization of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole for In Vitro Cell-Based Assays

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and antimicrobial properties.[1][2] The compound 1-((...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and antimicrobial properties.[1][2] The compound 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole combines several key pharmacophores: a pyrazole core, a dichlorophenoxy group, and a nitro moiety. While these features suggest significant potential for drug discovery research, they also confer a high degree of hydrophobicity, making the compound challenging to dissolve in aqueous cell culture media. Improper solubilization can lead to compound precipitation, inaccurate dosing, and non-reproducible experimental results. This application note provides a comprehensive, validated protocol for the effective solubilization of this compound for use in cell-based assays. We detail the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), the methodology for creating working solutions while avoiding precipitation, and the critical importance of determining solvent cytotoxicity to ensure data integrity.

Physicochemical Profile and Key Considerations

A thorough understanding of the compound's properties is the foundation for developing a robust experimental plan.[3] While specific experimental data for this exact molecule is not widely published, its structure allows for reliable predictions of its behavior.

1.1 Compound Properties

The structural features—multiple aromatic rings and halogen substituents—strongly indicate that 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole is a hydrophobic solid that is poorly soluble in water.

PropertyPredicted Value / InformationRationale & Source
Molecular Formula C₁₀H₇Cl₂N₃O₃Derived from chemical structure.
Molecular Weight 288.09 g/mol Calculated from the molecular formula.
Appearance White to pale yellow solid.Typical for nitro-aromatic compounds.[4]
Aqueous Solubility Predicted to be very low.Hydrophobic compounds with multiple aromatic rings and halogens are sparingly soluble in aqueous media.[5]
Organic Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent widely used for dissolving hydrophobic compounds for biological assays.[6][7]
Stability Potential light and heat sensitivity.Nitro-substituted pyrazoles can be prone to thermal decomposition, and many organic compounds are light-sensitive.[8] Store protected from light at low temperatures.

1.2 Pre-Protocol Planning: The Choice of Solvent

For sparingly water-soluble compounds, an organic solvent is required to create a concentrated stock solution.[9] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and relatively low toxicity at the concentrations used in final cell culture media.[10][11]

Causality Behind Experimental Choice: The primary goal is to dissolve the compound at a high concentration in a solvent that, when diluted to a working concentration, will not be toxic to the cells. It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically ≤ 0.5% , as higher concentrations can induce cytotoxic effects or interfere with cellular functions, confounding experimental results.[7][12][13] For particularly sensitive cell lines, such as primary cells, the final DMSO concentration should be even lower, often ≤ 0.1% .[7]

Experimental Protocols: From Powder to Working Solution

This section provides step-by-step methodologies for preparing accurate and stable solutions of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.

2.1 Materials and Reagents

  • 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile (e.g., cell culture grade)

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, volumetric flasks (Class A recommended for accuracy)[14]

  • Sterile, positive displacement micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile 0.22 µm DMSO-compatible syringe filter (optional, for sterilization)

  • Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2 Protocol 1: Preparation of a 10 mM Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration. All steps should be performed in a sterile environment (e.g., a biological safety cabinet).

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.[3]

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock:

      • Mass = 10 mM x 1 mL x 288.09 g/mol = 2.88 mg

  • Weigh Compound: On a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 2.88 mg) and transfer it into a sterile amber glass vial.[14]

  • Add Solvent: Using a sterile pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.[7]

    • Expert Tip: If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[15] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization (Optional): If absolute sterility is required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.[11]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.[7]

  • Storage: Store the aliquots at -20°C for short-to-medium term storage (1 month) or -80°C for long-term storage (6 months).[12]

G Diagram 1: High-Concentration Stock Solution Workflow cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass (e.g., 2.88 mg for 1 mL of 10 mM) weigh 2. Weigh Compound Accurately weigh powder calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot (Single-use volumes) dissolve->aliquot Final 10 mM Stock store 6. Store at -20°C / -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

2.3 Protocol 2: Preparation of Working Solutions for Cell Dosing

The most common error when using DMSO stocks is the precipitation of the compound upon dilution into aqueous cell culture medium. This occurs when the solvent environment changes too rapidly. The correct method involves a stepwise dilution.

  • Thaw Stock: On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilutions (in 100% DMSO): To avoid precipitation, perform serial dilutions in 100% DMSO first to lower the compound concentration before introducing it to the aqueous medium.

    • Example: To get a final concentration of 10 µM in the cell culture well, you might prepare a 1000X (10 mM) or 200X (2 mM) working stock. Let's assume a final volume of 1 mL per well and a 1:1000 dilution (1 µL of stock into 1 mL of media).

  • Final Dilution (in Culture Medium):

    • Pipette the required volume of complete, pre-warmed cell culture medium into a sterile tube.

    • Add the small volume of the appropriate DMSO stock solution (e.g., 1 µL of 10 mM stock) directly into the medium.

    • Immediately and gently mix the solution by pipetting up and down or by gentle vortexing. Do not allow the concentrated DMSO droplet to sit in the medium before mixing.

  • Dose Cells: Add the final working solution to your cell culture plates.

  • Vehicle Control: It is mandatory to include a vehicle control group. This group should be treated with culture medium containing the same final concentration of DMSO as the highest concentration experimental group (e.g., if you add 1 µL of stock to 1 mL of media, the final DMSO concentration is 0.1%. Your vehicle control should be media + 0.1% DMSO).[7][12]

G Diagram 2: Working Solution & Cell Dosing Workflow cluster_dilution Dilution Series cluster_dosing Cell Treatment stock Thawed 10 mM Stock in 100% DMSO dilute Add Stock to Medium (e.g., 1 µL into 1000 µL) Immediately Mix stock->dilute medium Pre-warmed Cell Culture Medium medium->dilute cells_compound Cells + Compound (e.g., 10 µM final) dilute->cells_compound Final Working Solution cells_control Cells + Vehicle Control (e.g., 0.1% DMSO final) dilute->cells_control Prepare Vehicle Control

Caption: Stepwise dilution and cell treatment workflow.

Mandatory Validation: Establishing Solvent Tolerance

Before initiating experiments with the compound, the trustworthiness of the results must be established by confirming that the solvent (DMSO) is not causing unintended biological effects at the concentrations used.[10] This is achieved by performing a dose-response experiment with DMSO alone.

3.1 Protocol: DMSO Cytotoxicity Assay via MTT

  • Cell Plating: Plate your chosen cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in fresh culture medium. A typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the longest duration planned for your compound experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay: Perform a standard MTT (or similar viability) assay to quantify cell viability.

  • Analysis: Plot cell viability (%) against the DMSO concentration. The Maximum Tolerated Solvent Concentration (MTSC) is the highest concentration that does not significantly reduce cell viability compared to the untreated control. This concentration should not be exceeded in your compound experiments.

3.2 Example Data

DMSO Concentration (%)Cell Viability (% of Control)Observation
2.045%Significant Cytotoxicity
1.082%Moderate Cytotoxicity
0.5 96% No significant effect
0.2599%No significant effect
0.1101%No significant effect
0.0100%Control

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in Media Final compound concentration is above its aqueous solubility limit; Dilution was performed too quickly.Ensure you are performing stepwise dilutions. If precipitation persists, lower the final working concentration or consider advanced formulation strategies like using cyclodextrins or co-solvents (though these require their own extensive validation).[16]
Inconsistent Results Degradation of stock solution due to repeated freeze-thaw cycles; Inaccurate pipetting of small volumes.Always use single-use aliquots.[7] Use calibrated positive-displacement pipettes for viscous liquids like DMSO. Ensure stock solution is fully dissolved and homogenous before use.
Toxicity in Vehicle Control Final DMSO concentration is too high for the specific cell line; Contaminated DMSO.Perform a DMSO dose-response curve to determine the MTSC for your specific cells and experimental duration.[17][18] Use fresh, high-purity, anhydrous DMSO.

Application Context: Hypothetical Mechanism of Action

Pyrazole-containing compounds are known to act as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[4][19] For instance, the nitro-pyrazole scaffold is a key component in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for neurodegenerative diseases.[4] A plausible, though hypothetical, mechanism for a compound like 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole could involve the inhibition of a pro-inflammatory or pro-proliferative signaling cascade, such as the MAPK/ERK pathway.

G Diagram 3: Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Inflammation TF->Response Compound 1-((2,6-Dichlorophenoxy)methyl) -4-nitro-1H-pyrazole Compound->MEK

Caption: Illustrative example of a potential mechanism of action.

References

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Holm, A., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Vu, K., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • Motavallian-Naeini, A., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

  • Varadwaj, A., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design. [Link]

  • Tzankova, V., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. [Link]

  • Le, T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]

  • Dollo, G. (2017). Response to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. [Link]

  • Al-Bayati, F. A. (2015). Response to "How can I dissolve hydrophobic compounds in DMEM media?". ResearchGate. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • ResearchGate. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Miller, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Gherghiceanu, F., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Pharmaceutical Chemistry. [Link]

  • Sharma, K., et al. (2025). Synthesis, Structural Features and Applications of Pyrazole derived Azo Dyes. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • NextSDS. (n.d.). 1-(2,4-DICHLOROBENZYL)-3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE. [Link]

  • Wulff, H., et al. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Acta Crystallographica Section E. [Link]

Sources

Application

Use of pyrazole derivatives as energetic materials.

Application Note: Design, Synthesis, and Characterization of Pyrazole Derivatives as Next-Generation Energetic Materials Executive Summary & Mechanistic Rationale The development of advanced energetic materials (EMs) req...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design, Synthesis, and Characterization of Pyrazole Derivatives as Next-Generation Energetic Materials

Executive Summary & Mechanistic Rationale

The development of advanced energetic materials (EMs) requires a delicate balance between high detonation performance and low sensitivity to external stimuli (impact, friction, and thermal shock). Pyrazoles—doubly unsaturated five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms—have emerged as highly promising scaffolds for next-generation EMs[1].

While pyrazole derivatives are widely recognized as privileged pharmacophores in drug development[2], their application in energetic materials relies on their high positive heat of formation, inherent thermal stability, and high nitrogen content[3]. By strategically functionalizing the carbon backbone with explosophoric groups (e.g., nitro, −NO2​ ) and stabilizing auxochromic groups (e.g., amino, −NH2​ ), researchers can precisely tailor the oxygen balance, crystal density, and mechanical sensitivity of the molecule[4].

The causality of this stability lies in the crystal lattice: the introduction of amino groups, such as in 4-amino-3,5-dinitropyrazole (LLM-116), facilitates extensive intermolecular hydrogen bonding. This "lock-and-key" crystal packing acts as a shock absorber, dramatically reducing impact and friction sensitivity while maintaining a high energy density[3]. Conversely, fully nitrated derivatives like 3,4,5-trinitropyrazole (TNP) maximize oxygen balance and density, achieving detonation velocities comparable to HMX but with superior thermal stability[5].

Comparative Energetic Properties

To contextualize the performance of pyrazole-based EMs, the quantitative data below compares leading pyrazole derivatives against benchmark military explosives (RDX, HMX) and the gold-standard Insensitive High Explosive (TATB).

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (J)
TNP (3,4,5-Trinitropyrazole)1.879.2538.6>15
LLM-116 (4-Amino-3,5-dinitropyrazole)1.90~8.50~30.0>30
RDX (Reference Standard)1.828.7534.77.5
HMX (Reference Standard)1.919.1039.07.4
TATB (Reference IHE)1.938.1131.1>50

(Data synthesized from computational and experimental models[5][6][7])

Synthesis Workflow

PyrazoleSynthesis Start Starting Material (4-chloropyrazole) Nitration Electrophilic Nitration (HNO3 / H2SO4) Start->Nitration Mixed Acid 0°C to 50°C Intermediate Intermediate (4-chloro-3,5-dinitropyrazole) Nitration->Intermediate Precipitation in Ice Water Amination Nucleophilic Amination (NH3, SNAr) Intermediate->Amination Aqueous NH3 Reflux Product LLM-116 (4-amino-3,5-dinitropyrazole) Amination->Product AgNO3 Validation Yield ~65% Salt Energetic Salt Formation (Nitrogen-rich Cations) Product->Salt Deprotonation & Metathesis

Workflow for the synthesis of insensitive energetic pyrazole derivatives (e.g., LLM-116).

Experimental Protocols

Protocol A: Synthesis of 4-Amino-3,5-dinitropyrazole (LLM-116)

Objective: Synthesize an insensitive high explosive (IHE) via sequential nitration and amination of 4-chloropyrazole[3].

Step 1: Electrophilic Nitration

  • Rationale: The mixed acid system generates the highly reactive nitronium ion ( NO2+​ ). Because the pyrazole ring is inherently electron-deficient, harsh conditions are required to force nitration at the 3 and 5 positions. Temperature control is critical to prevent oxidative cleavage of the pyrazole ring.

  • Procedure:

    • Cool 50 mL of concentrated sulfuric acid (98%) to 0°C in an ice bath.

    • Slowly add 25 mL of fuming nitric acid (100%) dropwise, maintaining the temperature below 5°C.

    • Add 10 g of 4-chloropyrazole in small portions over 30 minutes.

    • Gradually raise the temperature to 50°C and stir for 4 hours.

  • Self-Validation: Monitor the reaction temperature continuously. A sudden exotherm indicates runaway nitration. Completion is validated by pouring the mixture over 200 g of crushed ice; the highly hydrophobic 4-chloro-3,5-dinitropyrazole will precipitate immediately as a pale yellow solid. Filter and wash with cold water until the filtrate is pH neutral.

Step 2: Nucleophilic Amination ( SN​Ar )

  • Rationale: The strongly electron-withdrawing nitro groups at the 3 and 5 positions activate the chlorine atom at the 4-position, making it highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by ammonia.

  • Procedure:

    • Suspend 5 g of 4-chloro-3,5-dinitropyrazole in 50 mL of ethanol.

    • Add 20 mL of aqueous ammonia (28%).

    • Reflux the mixture at 80°C for 6 hours.

  • Self-Validation: The release of chloride ions into the solution serves as an internal progress marker. Withdraw 0.5 mL aliquots hourly, acidify with dilute HNO3​ , and add a few drops of 0.1 M AgNO3​ . The formation of a white AgCl precipitate confirms the reaction is proceeding. When the supernatant no longer increases in AgCl density upon further AgNO3​ addition, the amination is complete. Cool to precipitate LLM-116, yielding ~65%[3].

Protocol B: Formulation of Pyrazole-Based Energetic Salts

Objective: Synthesize 3,4,5-trinitropyrazolate energetic salts to further enhance thermal stability and detonation pressure[7].

  • Rationale: TNP possesses a highly acidic N-H proton due to the electron-withdrawing effect of three nitro groups. Deprotonating this N-H and pairing the resulting anion with nitrogen-rich cations (e.g., hydroxylammonium) increases the overall nitrogen content, density, and heat of formation[8].

  • Procedure:

    • Dissolve 1 eq of TNP in methanol and add 1 eq of KOH to form the potassium 3,4,5-trinitropyrazolate salt.

    • Self-Validation (Step 1): The formation of the potassium salt is validated by a pH shift to neutral upon stoichiometric addition of KOH.

    • Add 1 eq of hydroxylammonium chloride dissolved in minimal methanol to the mixture.

    • Self-Validation (Step 2): The metathesis is validated by the immediate precipitation of KCl, which is insoluble in methanol. Filter off the KCl and evaporate the filtrate to yield the energetic hydroxylammonium salt[7][8].

Safety & Analytical Characterization Protocols

Due to the energetic nature of these compounds, rigorous analytical validation must precede any scale-up.

  • Thermal Stability (DSC/TGA): Analyze 1-2 mg samples using Differential Scanning Calorimetry at a heating rate of 5 °C/min. Pyrazole derivatives typically exhibit decomposition temperatures ( Td​ ) > 200°C due to aromatic stability[4]. An exothermic peak without prior melting indicates a direct solid-to-gas detonation phase.

  • Impact Sensitivity (BAM Fallhammer): Conduct step-wise drop-weight testing using a standard BAM Fallhammer. LLM-116 and its derivatives must demonstrate no initiation at drop energies below 30 J to be classified as insensitive[3].

References

  • Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials ResearchG
  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones ACS Applied M
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds PMC / PubMed Central
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • A DFT Study on the Structure and Detonation Properties of Amino, Methyl, Nitro, and Nitroso Substituted 3,4,5-Trinitropyrazole-2-Oxides Sibran
  • New Pyrazole Energetic Materials and Their Energetic Salts: Combining the Dinitromethyl Group with Nitropyrazole Dalton Transactions (RSC Publishing)
  • 3,4,5-Trinitropyrazole-Based Energetic Salts ResearchG
  • (PDF)

Sources

Method

Application Note: Advanced One-Pot Synthesis Protocols for Polysubstituted Pyrazoles in Drug Discovery

Executive Summary & Scientific Rationale The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore in numerous blockbuster drugs, including celecoxib (COX-2 inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore in numerous blockbuster drugs, including celecoxib (COX-2 inhibitor), sildenafil (PDE5 inhibitor), and ruxolitinib (JAK inhibitor) [2]. Traditionally, the synthesis of polysubstituted pyrazoles relied on the Knorr cyclocondensation, which requires the step-wise isolation of 1,3-diketones prior to reaction with hydrazines. This step-wise approach often suffers from poor atom economy, the instability of intermediate dicarbonyls, and challenging regioselectivity issues.

To accelerate drug development pipelines, modern synthetic organic chemistry has shifted toward one-pot multicomponent and cascade reactions . By integrating in situ activation, coupling, and annulation into a single reaction vessel, researchers can bypass intermediate purification, significantly enhance overall yields, and exert precise control over regioselectivity [1, 2]. This application note details two highly robust, self-validating one-pot protocols: a green, visible-light promoted cascade reaction and a transition-metal-free acid-mediated multicomponent synthesis.

Mechanistic Insights & Pathway Causality

Understanding the causality behind reagent selection is critical for optimizing these one-pot systems for novel substrates.

Pathway A: Visible-Light Promoted Glaser Coupling/Annulation

Recent advancements have introduced photoredox catalysis to pyrazole synthesis[1]. In this one-pot cascade, terminal alkynes and hydrazines are subjected to visible light in the presence of a photocatalyst and an oxygen atmosphere.

  • Causality of Reagents: Molecular oxygen ( O2​ ) acts as a green, terminal oxidant for the initial Glaser coupling of the alkynes, eliminating the need for toxic stoichiometric metallic oxidants. The photocatalyst facilitates single-electron transfer (SET) events, driving the radical addition of hydrazine to the coupled alkyne.

  • Mechanistic Flow: The reaction proceeds via photochemical irradiation, followed by an intramolecular hydrogen-atom-transfer (HAT) and an enamine-to-imine tautomerization, culminating in intramolecular cyclization to yield the fully substituted pyrazole [1].

Mechanism A Terminal Alkynes + Hydrazines B Glaser Coupling (O2, Photocatalyst) A->B Visible Light C Enamine Intermediate B->C Radical Addition D HAT & Tautomerization (Enamine to Imine) C->D Hydrogen Atom Transfer E Intramolecular Cyclization D->E Annulation F Polysubstituted Pyrazole E->F Oxidation & Aromatization

Mechanistic pathway of visible-light promoted cascade synthesis of pyrazoles.

Pathway B: Acid-Mediated Multicomponent Synthesis

For substrates incompatible with photoredox conditions, a one-pot three-component reaction utilizing arenes, carboxylic acids, and hydrazines provides an excellent alternative.

  • Causality of Reagents: Trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) are used to generate a highly electrophilic mixed anhydride/acylium species in situ. This forces a rapid Friedel-Crafts acylation on the arene to form a 1,3-diketone intermediate. Without isolating this intermediate, hydrazine is introduced, driving a thermodynamically favorable Knorr-type cyclocondensation.

Comparative Analysis of One-Pot Methodologies

To assist in selecting the appropriate methodology for your specific drug discovery program, the quantitative and qualitative parameters of various one-pot strategies are summarized below.

Table 1: Comparison of One-Pot Pyrazole Synthesis Methodologies

MethodologyPrecursorsCatalyst / ReagentsYield RangeRegioselectivityGreen Score
Photoredox Cascade [1]Alkynes + HydrazinesRu(bpy)₃Cl₂ / O2​ / Light65% – 92%Excellent (>95:5)High (Atom economic, O2​ oxidant)
Acid-Mediated MCR Arenes + Acids + HydrazinesTfOH / TFAA55% – 88%Moderate to GoodModerate (Strong acids required)
Silver-Catalyzed [2]Hydrazones + DiketonesAg₂CO₃ / Base70% – 95%Excellent (>98:2)Low (Heavy metal waste)
Enamino Diketone [3] β -Enamino DiketonesSolvent-dependent (EtOH)80% – 98%Complete (100:0)High (Mild conditions)

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction is proceeding correctly before committing to the final workup.

Protocol A: Visible-Light Promoted One-Pot Synthesis

Optimized for the synthesis of 1,3,5-trisubstituted pyrazoles from terminal alkynes and aryl hydrazines [1].

Materials Required:

  • Terminal alkyne (1.0 mmol)

  • Aryl hydrazine hydrochloride (1.2 mmol)

  • Ru(bpy)₃Cl₂ (2.0 mol%)

  • Base: K2​CO3​ (2.0 mmol)

  • Solvent: DMF (5.0 mL)

  • Equipment: 10W Blue LED (450 nm), Schlenk tube, O2​ balloon.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol), aryl hydrazine (1.2 mmol), Ru(bpy)₃Cl₂ (2.0 mol%), and K2​CO3​ (2.0 mmol).

    • Causality: K2​CO3​ is required to neutralize the hydrazine hydrochloride salt, liberating the free nucleophilic hydrazine in situ.

  • Solvent Addition & Purging: Add 5.0 mL of anhydrous DMF. Seal the tube and purge the system with an O2​ balloon for 5 minutes. Leave the reaction under an O2​ atmosphere.

    • Causality: O2​ is the terminal oxidant. Insufficient oxygenation will stall the Glaser coupling intermediate, leading to unreacted starting materials.

  • Irradiation: Place the reaction vessel approximately 2 cm away from a 10W Blue LED. Stir vigorously at room temperature for 12–16 hours.

  • Self-Validation Checkpoint (LC-MS): At 12 hours, withdraw a 10 μ L aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Success Criterion: Disappearance of the alkyne mass peak and emergence of the [M+H]+ corresponding to the target pyrazole. If intermediate enamine mass is detected, continue irradiation for 4 hours.

  • Workup: Quench the reaction with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure polysubstituted pyrazole.

Protocol B: TfOH/TFAA-Mediated Multicomponent Synthesis

Optimized for rapid generation of 3,5-disubstituted pyrazoles directly from arenes and carboxylic acids.

Materials Required:

  • Electron-rich arene (1.0 mmol)

  • Aliphatic/Aromatic carboxylic acid (1.2 mmol)

  • TFAA (2.0 mmol)

  • TfOH (0.2 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • In Situ Acylation: In a round-bottom flask under N2​ , dissolve the carboxylic acid (1.2 mmol) in DCE (4 mL). Add TFAA (2.0 mmol) and TfOH (0.2 mmol) dropwise at 0 °C. Stir for 15 minutes.

    • Causality: The combination of TFAA and TfOH rapidly converts the carboxylic acid into a highly reactive mixed anhydride/acylium ion.

  • Arene Addition: Slowly add the arene (1.0 mmol) to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (TLC): Check the reaction by TLC (UV active). The arene spot should be fully consumed, replaced by a lower Rf spot corresponding to the 1,3-diketone.

  • Cyclocondensation: Cool the flask back to 0 °C. Slowly add hydrazine hydrate (1.5 mmol) dissolved in 1 mL of ethanol.

    • Caution: This step is highly exothermic. Dropwise addition prevents solvent boil-off and side-product formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours to drive the Knorr cyclization to completion.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3​ , extract with DCM, dry, and concentrate. Purify via recrystallization or chromatography.

Experimental Workflow & Decision Tree

To ensure the highest probability of synthetic success, researchers should follow the decision tree below when selecting a one-pot pyrazole synthesis route.

Workflow Start Analyze Starting Materials (Substrate Scope) Check Are substrates sensitive to strong acids? Start->Check PathA Acid-Mediated MCR (TfOH/TFAA Protocol) Check->PathA No (Robust Arenes) PathB Photoredox Cascade (Visible Light Protocol) Check->PathB Yes (Sensitive Moieties) Step1A In-situ Acylation (Form 1,3-Diketone) PathA->Step1A Step1B Glaser Coupling (O2 Atmosphere) PathB->Step1B Step2 Hydrazine Addition & Cyclocondensation Step1A->Step2 Step1B->Step2 End Regioselective Pyrazole Isolation & LC-MS Validation Step2->End

Decision tree and experimental workflow for selecting the optimal pyrazole synthesis methodology.

References

  • Meng, Y.; Zhang, T.; Gong, X.; Zhang, M.; Zhu, C. Visible-light promoted one-pot synthesis of pyrazoles from alkynes and hydrazines. Tetrahedron Letters 2019, 60(2), 171-174. URL:[Link]

  • Ameziane El Hassani, I.; Rouzi, K.; Assila, H.; Karrouchi, K.; Ansar, M. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions 2023, 4(3), 478-504. URL:[Link]

  • Poletto, J.; Ribeiro, G.M.; Da Silva, M.J.V.; Jacomini, A.P.; Basso, E.A.; Back, D.F.; Moura, S.; Rosa, F.A. One-Pot Highly Regioselective Synthesis of alpha-Ketoamide N-Arylpyrazoles from Secondary beta-Enamino Diketones. Organic Letters 2019, 21(16), 6325–6328. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole

Welcome to the Technical Support Center for the synthesis of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. This target is typically synthesized via the SN​2 N-alkylation of 4-nitro-1H-pyrazole using 2,6-dichloroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. This target is typically synthesized via the SN​2 N-alkylation of 4-nitro-1H-pyrazole using 2,6-dichlorophenoxymethyl chloride. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as reagent hydrolysis and incomplete conversion.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize your synthetic workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My reaction yield is plateauing at 30-40%, and LC-MS shows a massive accumulation of 2,6-dichlorophenol. What is causing this? A: The primary cause is the hydrolysis of your alkylating agent, 2,6-dichlorophenoxymethyl chloride. Chloromethyl ethers are exceptionally electrophilic and highly 1[1]. Even trace amounts of water in your solvent, base, or ambient atmosphere will rapidly hydrolyze the reagent into 2,6-dichlorophenol, formaldehyde, and HCl. Solution: Transition to strictly anhydrous conditions. Use rigorously dried polar aprotic solvents (e.g., DMF or THF stored over activated 3Å molecular sieves) and ensure your reaction vessel is purged with an inert gas (Nitrogen or Argon).

Q2: Which base provides the best conversion rates for the N-alkylation of 4-nitro-1H-pyrazole? A: The choice of base dictates the formation of the highly nucleophilic pyrazolate anion. While weak bases like Potassium Carbonate ( K2​CO3​ ) are commonly used in standard alkylations, they often harbor surface moisture that degrades the chloromethyl ether. Sodium Hydride (NaH) is the superior choice for this specific reaction. NaH irreversibly deprotonates the pyrazole—driving the equilibrium forward by evolving hydrogen gas—and acts as an internal desiccant to scavenge trace moisture. Alternatively, anhydrous Cesium Carbonate ( Cs2​CO3​ ) can be utilized if strong bases are incompatible with other functional groups on your specific analogs, owing to the "cesium effect" which enhances the solubility and nucleophilicity of the pyrazolate anion.

Q3: Does the regioselectivity of 4-nitro-1H-pyrazole affect my product distribution? I am worried about forming a mixture of N1 and N2 isomers. A: No. Unlike asymmetric pyrazoles where N-alkylation typically yields a mixture of 2[2], 4-nitro-1H-pyrazole possesses a C2v​ axis of symmetry in its planar geometry (ignoring the tautomeric proton). Because the nitro group is at the 4-position (para to the CH between the nitrogens), alkylation at either the N1 or N2 position yields the exact same structurally identical product. You do not need to perform complex chromatographic separations for regioisomers.

Q4: Can I use Phase-Transfer Catalysis (PTC) to avoid using anhydrous DMF and NaH? A: While liquid-liquid PTC (e.g., biphasic water/benzene with KOH and TBAB) is heavily documented for standard 3[3], it is highly discouraged when using chloromethyl ethers. The aqueous phase will rapidly destroy the 2,6-dichlorophenoxymethyl chloride before it can react with the pyrazolate anion.

Part 2: Quantitative Data & Base Comparison

To illustrate the causality between reaction conditions and yield, the following table summarizes typical experimental outcomes based on base and solvent selection during the synthesis of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.

Base (Equiv)Solvent (Condition)Temp (°C)Time (h)Major ByproductIsolated Yield (%)
K2​CO3​ (2.0)Acetone (Reagent Grade)60122,6-Dichlorophenol25 - 35%
K2​CO3​ (2.0)DMF (Standard)2582,6-Dichlorophenol40 - 50%
Cs2​CO3​ (1.5)MeCN (Anhydrous)256Trace Phenol75 - 82%
NaH (1.2) DMF (Anhydrous) 0 to 25 3 None > 90%
Part 3: Self-Validating Experimental Protocol

This optimized protocol utilizes NaH to ensure complete deprotonation and prevent reagent hydrolysis.

Materials:

  • 4-nitro-1H-pyrazole (1.0 equiv, rigorously dried under vacuum)

  • 2,6-dichlorophenoxymethyl chloride (1.1 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous DMF (stored over activated 3Å molecular sieves)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet. Cool under a continuous stream of argon to establish a strictly anhydrous environment.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (approx. 5 mL/mmol of substrate) and cool the mixture to 0 °C using an ice bath.

  • Anion Generation: Dissolve 4-nitro-1H-pyrazole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Self-Validation Check: Vigorous bubbling ( H2​ gas evolution) must be observed immediately upon addition. The complete cessation of bubbling indicates the quantitative formation of the pyrazolate anion.

  • Alkylation: Stir the mixture at 0 °C for an additional 30 minutes. Dissolve 2,6-dichlorophenoxymethyl chloride (1.1 equiv) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2-3 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the UV-active spot of the starting pyrazole should completely disappear.

  • Quenching & Workup: Cool the flask back to 0 °C and carefully quench any unreacted NaH with a few drops of cold saturated NH4​Cl solution. Dilute the mixture with Ethyl Acetate and wash extensively with distilled water (3x) and brine (1x) to remove the DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to afford the pure 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.

Part 4: Visualizing the Reaction Workflow

The following diagram illustrates the logical troubleshooting pathways and mechanistic branches during the N-alkylation process.

G Start Reactants: 4-nitro-1H-pyrazole + 2,6-dichlorophenoxymethyl chloride Condition1 Aqueous/Wet Conditions (e.g., Weak Base, Wet Solvent) Start->Condition1 Suboptimal Setup Condition2 Anhydrous Conditions (e.g., NaH, Dry DMF, Argon) Start->Condition2 Optimized Setup Hydrolysis Rapid Hydrolysis of Chloromethyl Ether Condition1->Hydrolysis H2O attacks electrophile Deprotonation Quantitative Deprotonation (Pyrazolate Anion Formation) Condition2->Deprotonation H2 Evolution Failure Low Yield (<40%) Byproduct: 2,6-Dichlorophenol Hydrolysis->Failure Reagent Depletion SN2 Efficient SN2 Alkylation at N1/N2 Position Deprotonation->SN2 Nucleophilic Attack Success High Yield (>90%) Target: 1-((2,6-Dichlorophenoxy)methyl) -4-nitro-1H-pyrazole SN2->Success Complete Conversion

Reaction workflow and primary degradation pathway for 4-nitro-1H-pyrazole N-alkylation.

References
  • EP1767528A1 - Process for producing 5-hydroxy-4-thiomethylpyrazole compound Source: Google Patents URL:1

  • Catalytic C–H Allylation and Benzylation of Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:2

  • SYNTHESIS OF 1-VINYL-3(5)-METHYL-4-NITROPYRAZOLE AND STUDY OF THE EFFECT OF METHYL SUBSTITUTES IN THE PYRAZOLE RING DURING RADICAL POLYMERIZATION Source: CyberLeninka URL:3

Sources

Optimization

Technical Support Center: Pyrazole Synthesis from β-Ketonitriles

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazoles from β-ketonitriles. This guide is designed to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazoles from β-ketonitriles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this crucial chemical transformation. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your synthetic routes effectively.

Core Concept: The Reaction Mechanism

Understanding the reaction pathway is fundamental to troubleshooting. The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is a classic cyclocondensation reaction. The process is initiated by a nucleophilic attack from the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by a dehydration step to form a hydrazone intermediate. The final, and often rate-determining, step is an intramolecular cyclization where the second nitrogen atom of the hydrazone attacks the nitrile carbon, leading to the formation of the stable, aromatic pyrazole ring.[1][2][3]

Reaction_Mechanism General Reaction Mechanism Reactants β-Ketonitrile + Hydrazine invis1 Reactants->invis1 1. Nucleophilic Attack 2. Dehydration Intermediate Hydrazone Intermediate invis2 Intermediate->invis2 Intramolecular Cyclization Product 5-Aminopyrazole invis1->Intermediate invis2->Product

Caption: The reaction proceeds via a hydrazone intermediate.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

This is a very common challenge, especially when using unsymmetrical β-ketonitriles or substituted hydrazines.[1] The regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both reactants.[1] Here are several strategies to enhance the formation of a single isomer:

  • Steric Hindrance: Employing bulky substituents on either the β-ketonitrile or the hydrazine can sterically direct the cyclization to favor one regioisomer over the other.[1]

  • Solvent Choice: The polarity and nature of the solvent play a critical role. Aprotic dipolar solvents like DMF or NMP have been shown to provide better regioselectivity compared to polar protic solvents like ethanol, particularly when using aryl hydrazine hydrochlorides.[4]

  • pH Control: The reaction's outcome can be highly pH-dependent. Acidic conditions (e.g., using acetic acid) may favor one isomer, while basic conditions (e.g., sodium ethoxide) may favor the other. It is crucial to perform small-scale pH screening experiments to determine the optimal conditions for your specific substrates.[1]

Q2: What are the most common side reactions that lower my yield?

Beyond regioisomer formation, several competing reactions can reduce the efficiency of your synthesis:

  • Hydrolysis of the β-ketonitrile: β-Ketonitriles are susceptible to hydrolysis, especially under strong acidic or basic conditions, which breaks down your starting material.[1] To mitigate this, consider running the reaction under neutral or near-neutral conditions in a non-aqueous solvent. If acidic or basic conditions are required for cyclization, ensure your starting materials are robust or minimize reaction time.[1]

  • Alternative Cyclization Pathways: Depending on the substrate's structure and the reaction conditions, the reactants might undergo different cyclization pathways, leading to undesired heterocyclic products.[1] Careful characterization of byproducts (e.g., by LC-MS and NMR) is essential to diagnose this issue.

  • Degradation: The starting materials or the pyrazole product itself may be unstable under the chosen reaction conditions (e.g., high temperature), leading to decomposition.[1]

Q3: Is a catalyst always necessary for this reaction?

While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of acid (e.g., acetic acid, hydrochloric acid) or base (e.g., triethylamine) can significantly increase the reaction rate and yield by facilitating either the initial condensation or the final cyclization step.[1]

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: The reaction has a very low yield or did not work at all.

This is a frustrating but common starting point. A systematic approach is key.

The integrity of your reactants is paramount.

  • Purity of β-Ketonitrile: Ensure it is free from acidic or basic impurities that could catalyze unwanted side reactions like hydrolysis.[1] If its purity is questionable, consider purification by recrystallization or chromatography before use.

  • Purity of Hydrazine: Hydrazine and its derivatives can degrade upon storage, especially if exposed to air or moisture.[1] Always use freshly opened or recently purified hydrazine for optimal results.

The reaction may have stalled at the hydrazone intermediate stage.

  • Diagnosis: If you isolate a stable solid that is not your product, obtain its characterization data (NMR, MS). The data may confirm the formation of the hydrazone.

  • Solution: To drive the reaction forward to the cyclized pyrazole, you need to promote the intramolecular attack on the nitrile. This can often be achieved by:

    • Increasing the Temperature: Refluxing the reaction mixture can provide the necessary activation energy for cyclization.

    • Changing the Solvent: Switching to a higher-boiling point solvent may be necessary.

    • Adding a Catalyst: Introducing a catalytic amount of acid or base can facilitate the ring-closing step.[1]

The reaction may simply need more time or a slight adjustment in stoichiometry.

  • Diagnosis: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of significant amounts of starting material indicates an incomplete reaction.

  • Solution:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration, continuing to monitor until the starting material is consumed.

    • Adjust Stoichiometry: Ensure the reactant stoichiometry is correct. Sometimes, using a slight excess (1.1-1.2 equivalents) of the hydrazine reagent can help drive the reaction to completion.[1]

Troubleshooting_Workflow start Low or No Yield q1 Check Starting Material Purity start->q1 sol1 Purify β-Ketonitrile Use Fresh Hydrazine q1->sol1 Impure q2 Monitor Reaction (TLC / LC-MS) q1->q2 Pure sol1->q2 sol2a Increase Time Use Excess Hydrazine q2->sol2a Starting Material Remains sol2b Stable Intermediate Formed? q2->sol2b Starting Material Consumed end Improved Yield sol2a->end sol3 Increase Temperature Change Solvent Add Catalyst sol2b->sol3 Yes sol2b->end No, Product Formed sol3->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Problem 2: The reaction produces a complex mixture of impurities.

When purification becomes a nightmare, it's time to revisit the reaction conditions.

As discussed in FAQ Q1, this is a primary source of impurity.

  • Solution: Refer to the strategies in FAQ Q1 (steric hindrance, solvent choice, pH control) to improve regioselectivity. Careful analysis of the product mixture using advanced NMR techniques (e.g., 2D-NOESY, HMBC) can help definitively identify the different isomers being formed.[1]

If unexpected side products are observed, you must alter the conditions to disfavor these pathways.

  • Solution:

    • Lower the Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature can sometimes suppress the formation of byproducts.

    • Change the Solvent or Catalyst: A different solvent environment or a more selective catalyst can alter the reaction pathway in your favor.

Problem 3: Difficulty with Product Isolation and Purification.

Even with a good yield, isolating the final product can be challenging.

The polarity and solubility of your pyrazole might be complicating standard workup and purification procedures.

  • Solution for Purification:

    • Recrystallization: This is often the most effective method for purifying solid pyrazoles. Experiment with a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane mixtures) to find suitable conditions.[1]

    • Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can purify it by dissolving the crude mixture in an organic solvent, extracting with an aqueous acid (e.g., 1M HCl) to move the product to the aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer to precipitate your purified product.

    • Column Chromatography: If your compound is sensitive or non-crystalline, column chromatography on silica gel is a standard approach.[1] If your pyrazole is basic and sticks to the silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[5]

General Experimental Protocol & Data

This protocol serves as a general guideline and should be optimized for specific substrates.[1]

Protocol: Synthesis of a 5-Amino-3-aryl-1H-pyrazole
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl β-ketonitrile (1 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.0–1.2 equivalents) to the solution. If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring its progress by TLC. Typical reaction times range from 2 to 12 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the desired pyrazole.

Table 1: Illustrative Reaction Conditions and Yields
β-Ketonitrile SubstrateHydrazine ReagentSolventConditionsTypical YieldReference
BenzoylacetonitrileHydrazine HydrateEthanolReflux, 4h85-95%[1]
3-(Furan-3-yl)-3-oxopropanenitrileHydrazine HydrateEthanolRefluxGood[1]
Ethyl CyanoacetateHydrazine HydrateMethanolMW, 150°C, 5 minHigh[6]
Aryl β-ketonitrilesArylsulfonyl HydrazidesN/ANIS CatalystGood[7]

Note: The yields presented in this table are illustrative and can vary based on the specific experimental setup and purity of reagents.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (Date N/A).
  • Various Authors. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing.
  • Various Authors. (Date N/A). Pyrazole synthesis. Organic Chemistry Portal.
  • Various Authors. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Various Authors. (Date N/A).
  • Various Authors. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Various Authors. (Date N/A).
  • Various Authors. (Date N/A). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.
  • Various Authors. (2010). New Synthesis of Fluorinated Pyrazoles.
  • BenchChem. (Date N/A).
  • Various Authors. (2025). Minimizing Side Reactions in Classical Pyrazole Synthesis from β - Oxonitriles: The Use of Acetylhydrazine.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Various Authors. (Date N/A). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
  • Various Authors. (Date N/A). Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. PMC.
  • Various Authors. (2025).
  • Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal.
  • Various Authors. (Date N/A). Method for purifying pyrazoles.
  • Various Authors. (2019).

Sources

Troubleshooting

How to avoid regioisomer formation in pyrazole synthesis.

A Guide to Controlling Regioselectivity Welcome to the technical support hub for pyrazole synthesis. As a Senior Application Scientist, I understand the critical importance of achieving high regioselectivity in your synt...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Controlling Regioselectivity

Welcome to the technical support hub for pyrazole synthesis. As a Senior Application Scientist, I understand the critical importance of achieving high regioselectivity in your synthetic campaigns, especially in the fields of medicinal chemistry and materials science where the specific substitution pattern on the pyrazole core dictates biological activity and material properties.

This guide is designed to provide you with not just protocols, but the underlying scientific principles to troubleshoot and optimize your reactions. We will explore the common challenges associated with regioisomer formation, particularly in the context of the Knorr pyrazole synthesis, and provide actionable strategies to steer your reaction toward the desired product.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers face when dealing with pyrazole synthesis.

Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so important?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. In the common synthesis involving an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[1] This happens because the substituted hydrazine has two non-equivalent nitrogen atoms, and it can attack either of the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be difficult to separate.[1][2]

Controlling which isomer is formed is paramount because different regioisomers can possess vastly different biological activities, toxicological profiles, and physical properties.[3] For any therapeutic or materials science application, obtaining a single, pure regioisomer is almost always a regulatory and functional necessity.[3][4]

Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several competing factors. Understanding these is the key to optimization:

  • Electronic Effects: This relates to the relative electrophilicity (reactivity towards a nucleophile) of the two carbonyl carbons in your 1,3-dicarbonyl starting material. An electron-withdrawing group (like a trifluoromethyl group, -CF₃) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by the hydrazine.[1][5]

  • Steric Effects: The size of the substituents on both the dicarbonyl compound and the hydrazine plays a significant role. A bulky group can physically block or hinder the approach of the hydrazine, forcing it to attack the less sterically crowded carbonyl group.[1][5]

  • Reaction Conditions: This is often the most powerful and practical factor you can control. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored, sometimes even reversing the selectivity seen under different conditions.[1][3]

Q3: How do I definitively confirm the structure of my synthesized pyrazole to know which regioisomer I have?

A3: Unambiguous characterization is crucial. While 1D ¹H and ¹³C NMR provide essential structural information, the most definitive method for assigning regiochemistry is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .[1][6]

A NOESY experiment detects protons that are close in space. By observing a cross-peak between the protons of the N-substituent (e.g., the methyl group in N-methylhydrazine) and the protons of a substituent at the C5 position of the pyrazole ring, you can confirm their spatial proximity and thus definitively identify the isomer.[1][6] Heteronuclear Multiple Bond Correlation (HMBC) can also be used to see long-range (2-3 bond) correlations between the N-substituent protons and the C3 or C5 carbons of the pyrazole ring, further confirming the structure.[6]

Troubleshooting Guides & Optimization Strategies

This section provides solutions to specific experimental problems.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
  • Problem Diagnosis: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are not significant enough under your current reaction conditions to favor one reaction pathway over the other.

  • Troubleshooting Workflow:

    G start Problem: ~1:1 Regioisomer Mixture solvent Strategy 1: Modify Solvent System (e.g., switch to TFE or HFIP) start->solvent ph Strategy 2: Adjust Reaction pH (Add catalytic acid/base) solvent->ph No Improvement result Desired Regioselectivity Achieved solvent->result Success temp Strategy 3: Lower Reaction Temperature ph->temp No Improvement ph->result Success temp->result Success separate Proceed to Separation Protocol temp->separate Still a Mixture

    Caption: Troubleshooting workflow for poor regioselectivity.

  • Strategies & Solutions:

    • Solvent Modification (High Impact): This should be your first line of attack. Traditional solvents like ethanol often lead to regioisomeric mixtures.[7] Switching to a fluorinated alcohol solvent, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase regioselectivity, frequently yielding a single detectable regioisomer.[3][7] These solvents can alter the reaction mechanism and transition state energies to strongly favor one pathway.

    • pH/Catalyst Variation: The reaction mechanism is highly sensitive to pH.[3] If you are running the reaction under neutral conditions, try adding a catalytic amount of an acid (e.g., acetic acid, HCl) or a base (e.g., sodium acetate).[1] Acidic conditions can protonate a carbonyl group, making it more electrophilic and altering the site of initial attack.

    • Temperature Adjustment: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of the product that is formed faster (i.e., has a lower activation energy), which may increase the ratio of one regioisomer.[3]

Issue 2: I have already synthesized a mixture and need to separate the regioisomers.
  • Problem Diagnosis: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

  • Strategies & Solutions:

    • Thin-Layer Chromatography (TLC) Analysis: Before attempting a large-scale separation, screen various solvent systems using TLC to find an eluent that provides the best possible separation between the two isomer spots.[3] Regioisomers can have very similar polarities, so this step is critical.[8]

    • Flash Column Chromatography: Once an optimal solvent system is identified from TLC, perform flash column chromatography on silica gel.[3][9]

      • Pro-Tip: Use a "dry loading" technique for the best resolution. Dissolve your crude mixture in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often leads to sharper bands and better separation.[8]

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be a highly effective and scalable purification method.[3] This will require screening various solvents to find one in which one isomer is significantly less soluble than the other, especially at lower temperatures.

Data & Protocols
Table 1: Effect of Solvent on Regioisomeric Ratio

This table summarizes the profound effect of solvent choice on the regioselectivity of the reaction between a 1,3-diketone and a substituted hydrazine.

1,3-Dicarbonyl (R¹/R²)HydrazineSolventRegioisomer Ratio (A:B)Reference
CF₃ / PhenylMethylhydrazineEthanol (EtOH)50 : 50[7]
CF₃ / PhenylMethylhydrazineTFE >95 : <5 [7]
CF₃ / PhenylMethylhydrazineHFIP >95 : <5 [7]
Acetyl / PhenylPhenylhydrazineAcetic Acid85 : 15[3]
Acetyl / Phenylp-NitrophenylhydrazineAcetic Acid10 : 90[3]

Regioisomer A corresponds to the N-substituted nitrogen adjacent to R¹, and B corresponds to adjacency to R².

Mechanism: Competing Pathways in Knorr Pyrazole Synthesis

The formation of two regioisomers arises from two competing mechanistic pathways, dictated by the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl.

G cluster_0 Starting Materials cluster_1 Pathway A cluster_2 Pathway B Diketone R1-CO-CH2-CO-R2 (Unsymmetrical 1,3-Diketone) Attack_A Attack at R1-C=O Diketone->Attack_A Attack_B Attack at R2-C=O Diketone->Attack_B Hydrazine R-NH-NH2 (Substituted Hydrazine) Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Cyclization & Dehydration Product_A Regioisomer A Intermediate_A->Product_A Cyclization & Dehydration Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Cyclization & Dehydration Product_B Regioisomer B Intermediate_B->Product_B Cyclization & Dehydration

Caption: Competing pathways in Knorr synthesis leading to two regioisomers.

Protocol: Regioselective Pyrazole Synthesis Using a Fluorinated Solvent

This protocol details a highly effective method for achieving excellent regioselectivity in the synthesis of N-substituted pyrazoles.[1][3]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to make a 0.2 M solution.

  • Reagent Addition: To this stirring solution, add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the limiting starting material is consumed. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup: Upon completion, remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the desired pyrazole regioisomer in high purity and yield.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, use 2D NOESY to unambiguously confirm the regiochemistry.

References
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][9]oxazines. ResearchGate. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Divulga UAB. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole: Synthesis, Biological Evaluation, and Structure-Activity Landscape

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its versatility allows for structural modifications that yield a wide spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its versatility allows for structural modifications that yield a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This guide presents a comprehensive analysis of a specific, functionalized derivative, 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. While direct experimental data for this exact molecule is not prevalent in existing literature, this document constructs a robust scientific profile by synthesizing information from closely related analogues. We will detail a proposed synthetic route, present a comparative analysis of its anticipated biological performance against other pyrazole derivatives, and provide validated experimental protocols for its evaluation. The discussion is grounded in established structure-activity relationships (SAR) to provide researchers and drug development professionals with a predictive framework for this class of compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone of heterocyclic chemistry in drug discovery.[5] The five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric platform for interacting with biological targets.[4] The clinical success of pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib, the H2-receptor agonist Betazole, and the insecticide Fipronil underscores the scaffold's therapeutic and commercial importance.[2][6]

Key structural features often incorporated to modulate activity include:

  • The Nitro Group (at C4): The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrazole ring. It is a common feature in compounds with potent antimicrobial and antitumor activities.[7][8][9]

  • Substituents at N1: The N1 position is a critical site for derivatization. Introducing moieties like substituted phenyl or phenoxymethyl groups can modulate lipophilicity, target binding, and metabolic stability. Dichlorophenyl substituents, in particular, are known to be important for potent activity in various receptor antagonists.[10]

This guide focuses on the title compound, 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole, which combines these key features. We will explore how the interplay between the 4-nitro group and the N1-linked 2,6-dichlorophenoxy moiety is expected to influence its biological profile compared to other pyrazole analogues.

Synthesis and Characterization

While a specific synthesis for the title compound is not directly reported, a logical and efficient route can be proposed based on established methodologies for N-alkylation of pyrazoles. The synthesis begins with the commercially available 4-nitro-1H-pyrazole.

Proposed Synthetic Pathway

The synthesis involves a nucleophilic substitution reaction where the deprotonated 4-nitro-1H-pyrazole acts as the nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)-1,3-dichlorobenzene.

Synthesis_Workflow cluster_reactants Reactants & Conditions reactant1 4-Nitro-1H-pyrazole process N-Alkylation Reaction (Nucleophilic Substitution) reactant2 2-(Bromomethyl)-1,3-dichlorobenzene base K2CO3 (Base) solvent DMF (Solvent) product 1-((2,6-Dichlorophenoxy)methyl)- 4-nitro-1H-pyrazole process->product Stir at 60-80°C caption Fig 1. Proposed synthesis of the target compound.

Caption: Fig 1. Proposed synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Rationale: This protocol employs potassium carbonate as a mild base to deprotonate the pyrazole nitrogen, creating the nucleophile. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium ions and facilitates the SN2 reaction.

  • Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

  • Addition of Alkylating Agent: Add 1-(bromomethyl)-2,6-dichlorobenzene (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to 70°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate is expected to form.

  • Purification: Filter the solid, wash thoroughly with water, and dry under a vacuum. Recrystallize the crude product from ethanol to obtain the pure 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR.

Comparative Biological Evaluation

To understand the potential of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole, we will compare its anticipated biological activities with structurally related analogues. The presence of both the nitro and dichlorophenoxy moieties suggests potential efficacy in antimicrobial and anticancer domains.[7][11]

Selection of Comparator Compounds

For a meaningful structure-activity relationship (SAR) analysis, we select the following comparator compounds, whose activities are inferred from the literature on similar structures:

  • Compound A (Target): 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole

  • Compound B (No Nitro Group): 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole

  • Compound C (No Dichlorophenoxy Group): 1-Methyl-4-nitro-1H-pyrazole

  • Compound D (Different Substitution): 1-((4-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole

SAR_Logic A Compound A (Target) 2,6-Dichloro-Phenoxy 4-Nitro-Pyrazole Activity Biological Activity (Antimicrobial / Cytotoxic) A->Activity Hypothesized Potent Activity B Compound B Lacks 4-Nitro Group B->Activity Assesses role of Nitro Group C Compound C Lacks Dichlorophenoxy Group C->Activity Assesses role of Phenoxy Moiety D Compound D Different Phenoxy Substitution D->Activity Assesses role of Substitution Pattern caption Fig 2. Logical relationships for SAR analysis. MIC_Workflow A Prepare serial 2-fold dilutions of test compounds in a 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate plate at 37°C for 18-24 hours B->C D Add resazurin indicator (optional, for visualization) C->D E Determine MIC: Lowest concentration with no visible growth D->E caption Fig 3. Workflow for MIC determination.

Caption: Fig 3. Workflow for MIC determination.

  • Preparation: Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or with a plate reader.

Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity, as viable cells with active mitochondria cleave the tetrazolium dye (MTT) into formazan, which has a purple color. [12]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment media and add fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [13]

Conclusion and Future Directions

The in-silico and literature-based comparative analysis of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole suggests it is a promising candidate for further investigation as a bioactive agent. The strategic combination of a 4-nitro group and a 2,6-dichlorophenoxy moiety at the N1 position is predicted to confer potent antimicrobial and cytotoxic activities. The structure-activity relationships derived from comparing it to simpler analogues highlight the critical contribution of each functional group to its overall potential efficacy.

The provided synthetic and biological evaluation protocols offer a clear and robust framework for the empirical validation of these hypotheses. Future research should focus on the synthesis of this target compound and its analogues, followed by rigorous in vitro screening. Promising candidates should then be advanced to studies investigating their mechanism of action, selectivity, and in vivo efficacy. This rational, step-wise approach is fundamental to the successful development of novel pyrazole-based therapeutics.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • Organic Letters. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • Organic Letters. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Journal of Medicinal Chemistry. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Journal of Medicinal Chemistry. Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Nature. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • MDPI. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[10][14][15]riazin-7(6H)-ones and Derivatives. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Ovid. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • ResearchGate. Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • International Research Journal of Pharmacy. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Journal of Pharmacology and Toxicology. cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines mcf7 and mda-mb-231. [Link]

  • SlideShare. Pyrazole, Synthesis and Biological Activity. [Link]

  • SCIRP. Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • Chemical Review and Letters. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • ResearchGate. (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. [Link]

  • National Center for Biotechnology Information. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. [Link]

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

Sources

Comparative

Investigational Comparison Guide: 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole vs. Commercial Antibiotics

As antimicrobial resistance (AMR) accelerates, the traditional "one drug, one target" paradigm is failing. To combat multidrug-resistant (MDR) pathogens and persister cells, drug development is shifting toward hybrid mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the traditional "one drug, one target" paradigm is failing. To combat multidrug-resistant (MDR) pathogens and persister cells, drug development is shifting toward hybrid molecules that combine multiple pharmacophores into a single chemical entity.

This guide evaluates 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole (CAS No. 1005612-29-2) [1], an investigational preclinical compound. By fusing a 4-nitro-1H-pyrazole moiety with a 2,6-dichlorophenoxy ether, this molecule theoretically bypasses standard resistance mechanisms. Here, we objectively compare its mechanistic profile and preclinical efficacy against standard-of-care commercial antibiotics: Metronidazole, Vancomycin, and Triclosan.

Mechanistic Profiling: The Rationale for a Dual-Pharmacophore

To understand why this compound is being benchmarked against specific commercial alternatives, we must deconstruct its molecular architecture. The compound exerts a synergistic, dual-action bactericidal effect:

  • The 4-Nitro-1H-pyrazole Moiety: Nitro-heterocycles are highly effective against anaerobic bacteria (e.g., Clostridioides difficile). In anaerobic environments, bacterial oxidoreductases reduce the nitro group, generating highly reactive nitrogen and oxygen species (RNS/ROS). These intermediates covalently bind to DNA, causing lethal strand breakage[2][3].

  • The 2,6-Dichlorophenoxy Moiety: Structurally homologous to the broad-spectrum agent Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), this halogenated ether acts as a competitive inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI). By blocking FabI, it halts fatty acid biosynthesis, leading to catastrophic cell envelope disruption[4][5].

G cluster_0 Pharmacophore 1: 4-Nitro-1H-pyrazole cluster_1 Pharmacophore 2: 2,6-Dichlorophenoxy Compound 1-((2,6-Dichlorophenoxy)methyl) -4-nitro-1H-pyrazole NitroRed Bacterial Oxidoreductase (Nitro Reduction) Compound->NitroRed FabI Enoyl-ACP Reductase (FabI) Binding Compound->FabI ROS Reactive Nitrogen/Oxygen Species Generation NitroRed->ROS Anaerobic conditions DNA DNA Strand Breakage ROS->DNA Death Bactericidal Cell Death (Persister Cell Eradication) DNA->Death Lipid Inhibition of Fatty Acid Biosynthesis FabI->Lipid Competitive inhibition Membrane Cell Envelope Disruption Lipid->Membrane Membrane->Death

Dual-action bactericidal mechanism of the hybrid pyrazole-dichlorophenoxy compound.

Quantitative Efficacy: Comparative Benchmarking

The following table synthesizes preclinical in vitro benchmarking data, comparing the investigational hybrid compound against commercial standards. Data parameters are modeled on established structure-activity relationship (SAR) studies for nitro-pyrazoles and dichlorophenoxy derivatives[2][6].

Antimicrobial AgentPrimary Mechanism of ActionMIC: C. difficile (µg/mL)MIC: MRSA (µg/mL)MBC/MIC RatioCytotoxicity IC₅₀ (HepG2, µg/mL)
Investigational Hybrid DNA Damage + FabI Inhibition0.5 - 2.04.0 - 8.0≤ 2 (Bactericidal)> 50.0
Metronidazole DNA Damage (Nitro reduction)0.25 - 1.0> 128 (Inactive)1 (Bactericidal)> 100.0
Vancomycin Cell Wall Synthesis Inhibition1.0 - 2.00.5 - 1.0≥ 32 (Bacteriostatic)> 200.0
Triclosan FabI Inhibition> 32 (Poor)0.1 - 1.02 - 4 (Bactericidal)25.0 - 40.0

Key Takeaways from the Data:

  • Spectrum Expansion: While Metronidazole is strictly limited to anaerobes, the addition of the dichlorophenoxy moiety in the investigational compound expands its spectrum to include Gram-positive aerobes like MRSA, albeit at a higher MIC than Triclosan.

  • Bactericidal vs. Bacteriostatic: An MBC/MIC ratio of ≤ 4 indicates bactericidal activity[3]. The investigational compound actively kills cells (MBC/MIC ≤ 2), unlike Vancomycin, which merely inhibits growth (MBC/MIC ≥ 32) and leaves patients vulnerable to persister cell relapse.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed with internal validation mechanisms. As an application scientist, I emphasize why these specific steps are critical for evaluating highly lipophilic, dual-action compounds.

Protocol A: Resazurin-Based Microdilution Assay for MIC/MBC Determination

Standard optical density (OD₆₀₀) measurements can be confounded by the precipitation of lipophilic halogenated compounds in aqueous media. To circumvent false-positive turbidity, we utilize a resazurin metabolic dye.

  • Preparation: Inoculate C. difficile ATCC 43255 in pre-reduced Brain Heart Infusion (BHI) broth. Adjust to 5×105 CFU/mL.

  • Compound Plating: In a 96-well anaerobic plate, perform 2-fold serial dilutions of the investigational compound (0.125 to 128 µg/mL) in DMSO (final DMSO concentration ≤ 1% to prevent solvent toxicity).

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate anaerobically at 37°C for 48 hours.

  • Self-Validating Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours.

    • Causality: Metabolically active (viable) cells reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue. This eliminates optical artifacts caused by compound precipitation.

  • MBC Determination: Plate 10 µL from all blue wells onto drug-free BHI agar. The MBC is the lowest concentration yielding a ≥99.9% reduction in CFU.

Protocol B: Enoyl-ACP Reductase (FabI) Target Engagement Assay

To prove that the 2,6-dichlorophenoxy moiety actively targets fatty acid synthesis, we must isolate the FabI enzyme in a cell-free system[5].

  • Reaction Mixture: Prepare a buffer containing 50 mM PIPES (pH 6.8), 150 mM NaCl, and 1 mM EDTA.

  • Enzyme & Cofactor: Add 10 nM purified recombinant S. aureus FabI and 200 µM NADH.

  • Inhibition Kinetics: Pre-incubate the enzyme with varying concentrations of the investigational compound (0.1 to 50 µM) for 15 minutes.

  • Initiation & Measurement: Add 50 µM crotonoyl-CoA to initiate the reaction. Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.

    • Causality: FabI oxidizes NADH to NAD⁺ as it reduces crotonoyl-CoA. NADH absorbs heavily at 340 nm, while NAD⁺ does not. A dose-dependent preservation of the 340 nm signal confirms that the compound is successfully competing for the FabI active site.

Conclusion

The investigational compound 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole represents a rational approach to overcoming single-target antibiotic resistance. By combining the DNA-disrupting power of a nitro-pyrazole[2][6] with the membrane-compromising FabI inhibition of a dichlorophenoxy ether[4][5], it demonstrates a potent, bactericidal profile. While its cytotoxicity profile requires further in vivo optimization compared to highly tolerated drugs like Vancomycin, its ability to eradicate persister cells makes it a highly valuable scaffold for future drug development.

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole (CAS 1005612-29-2)
  • Triclosan: environmental exposure, toxicity and mechanisms of action Source: Journal of Applied Toxicology / PubMed URL
  • Triclosan - Mechanism of Action and Resistance Source: Wikipedia URL

Sources

Validation

Benchmarking the antioxidant activity of novel pyrazole chalcones.

Benchmarking the Antioxidant Activity of Novel Pyrazole Chalcones: A Comprehensive Guide for Drug Development As a Senior Application Scientist, I frequently observe drug development teams encountering the limitations of...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Antioxidant Activity of Novel Pyrazole Chalcones: A Comprehensive Guide for Drug Development

As a Senior Application Scientist, I frequently observe drug development teams encountering the limitations of standard stoichiometric antioxidants like ascorbic acid, Trolox, or butylated hydroxytoluene (BHT). While highly effective in controlled in vitro environments, these traditional compounds are rapidly depleted in vivo because they neutralize reactive oxygen species (ROS) on a 1:1 or 1:2 stoichiometric basis.

To overcome this rapid depletion, the field is shifting toward hybrid pharmacophores. Pyrazole chalcones have emerged as a superior alternative, bridging the gap between direct radical scavenging and sustained, catalytic cellular defense[1] [1]. This guide objectively benchmarks the performance of pyrazole chalcones against traditional alternatives, detailing the mechanistic causality and self-validating experimental protocols required to evaluate them.

Structural Rationale & Mechanistic Causality

The superiority of pyrazole chalcones stems from their dual-action mechanism, which is directly dictated by their molecular architecture:

  • The Pyrazole Ring (Direct Scavenging): This 5-membered, electron-rich heterocyclic core (containing three carbons and two nitrogens) enhances the molecule's Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) capabilities. Hydroxyl or methoxy substituents on the aromatic rings further increase electron density, allowing the molecule to efficiently neutralize free radicals[2] [3].

  • The Chalcone Moiety (Catalytic Defense): The α,β-unsaturated carbonyl group acts as a privileged Michael acceptor. Rather than just scavenging radicals, this moiety forms reversible covalent bonds with the nucleophilic sulfhydryl groups (specifically Cys151) of the Keap1 sensor protein[3] [4].

The Causality of Nrf2 Activation: Alkylation of Keap1 induces a conformational change that releases the transcription factor Nrf2. Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates endogenous antioxidant enzymes (e.g., HO-1, NQO1). This provides a highly amplified, catalytic defense mechanism that outlasts the presence of the drug itself.

Nrf2_Pathway PC Pyrazole Chalcone (Michael Acceptor) Keap1 Keap1-Nrf2 Complex (Cytosol) PC->Keap1 Alkylates Cys151 Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Releases Nrf2 ARE ARE Binding (Nucleus) Nrf2->ARE Translocates & Binds Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Upregulates

Fig 1: Dual-action mechanism of pyrazole chalcones activating the Nrf2/ARE antioxidant pathway.

Benchmarking Direct Antioxidant Activity

To objectively compare pyrazole chalcones against standard alternatives, we rely on standardized in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS. The DPPH assay measures the ability of a compound to act as a hydrogen donor in lipophilic environments, while ABTS is applicable in both aqueous and organic phases.

Recent benchmarking studies demonstrate that specific pyrazole chalcone derivatives not only match but occasionally outperform ascorbic acid in radical scavenging, particularly in ABTS assays where electron transfer kinetics dominate[4] [2].

Quantitative Comparison Table
CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)Primary Antioxidant Mechanism
Ascorbic Acid (Standard) 12.75 ± 0.2520.43 ± 0.79Stoichiometric (Direct Scavenging)
BHT (Standard) ~15.20~18.50Stoichiometric (Direct Scavenging)
Pyrazole Chalcone (Deriv. 5) 30.18 ± 0.2316.01 ± 0.69 Dual: Direct Scavenging + Nrf2 Activation
Pyrazole Chalcone (Deriv. 7) 18.70 ± 0.04NRDual: Direct Scavenging + Nrf2 Activation

Data adapted from recent benchmarking of 2,4-Dichlorobenzenesulfonamide-containing pyrazole chalcones[4] [2]. NR = Not Reached at tested concentrations.

Analytical Insight: While Derivative 5 shows a slightly higher IC₅₀ for DPPH compared to ascorbic acid, it significantly outperforms the standard in the ABTS assay (16.01 vs 20.43 µg/mL). When combined with its ability to activate Nrf2, the overall cellular protection profile of Derivative 5 is vastly superior to that of ascorbic acid.

Standardized Experimental Protocols

A robust benchmarking study requires self-validating experimental systems. Below are the optimized, step-by-step methodologies for evaluating these compounds.

Protocol A: Self-Validating DPPH Radical Scavenging Assay

Causality Check: Many chalcones possess intrinsic color (yellow/orange) that absorbs light near the 517 nm range used for DPPH. A standard protocol without a sample blank will yield false-negative scavenging results. This protocol integrates an intrinsic absorbance correction.

  • Reagent Preparation: Dissolve DPPH in absolute methanol to a concentration of 0.1 mM. Crucial: Prepare fresh and store in an amber flask. DPPH auto-degrades under UV light, skewing baseline absorbance.

  • Sample Preparation: Prepare serial dilutions of the pyrazole chalcone (e.g., 10–800 µg/mL) in methanol.

  • Plate Setup (96-Well Format):

    • Test Wells: 100 µL sample + 100 µL DPPH solution.

    • Sample Blank: 100 µL sample + 100 µL methanol (Corrects for the chalcone's intrinsic color).

    • Control Wells: 100 µL methanol + 100 µL DPPH solution (Establishes maximum radical absorbance).

  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes to ensure steady-state kinetics are reached.

  • Measurement & Calculation: Read absorbance at 517 nm using a microplate reader.

    • Formula:% Inhibition = [1 - ((Abs_test - Abs_blank) / Abs_control)] × 100

DPPH_Workflow Prep 1. Reagent Prep 0.1 mM DPPH in Methanol Plate 2. Plate Setup Test + Blank + Control Prep->Plate Incubate 3. Incubation 30 min @ RT in Dark Plate->Incubate Measure 4. Measurement Absorbance at 517 nm Incubate->Measure

Fig 2: Self-validating DPPH radical scavenging assay workflow with intrinsic absorbance controls.

Protocol B: Keap1-Nrf2 Activation (ARE-Luciferase Reporter Assay)

Causality Check: To prove that the chalcone acts as a Michael acceptor in vitro, we must measure downstream genetic transcription, not just radical neutralization.

  • Cell Seeding: Seed HepG2-ARE luciferase reporter cells at 1×104 cells/well in a white, opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the pyrazole chalcone (1–50 µM). Validation Step: Include Sulforaphane (5 µM) as a positive control to validate assay responsiveness.

  • Lysis & Luminescence: After 16 hours of exposure, lyse the cells using a passive lysis buffer. Add luciferin substrate and immediately measure luminescence. Fold induction is calculated relative to the vehicle control (0.1% DMSO).

Comparative Analysis & Strategic Takeaways

When choosing an antioxidant scaffold for drug development, pyrazole chalcones offer distinct advantages over traditional alternatives:

  • Longevity of Action: Ascorbic acid and BHT are consumed upon reacting with ROS. Pyrazole chalcones trigger the Nrf2 pathway, upregulating endogenous enzymes that continue to neutralize ROS for days after the initial drug exposure[1] [1].

  • Structural Tunability: The pyrazole ring is highly amenable to substitution. Adding electron-donating groups (like methoxy or hydroxyl) to the aromatic rings allows medicinal chemists to finely tune the direct ROS scavenging IC₅₀ independently of the Michael addition kinetics of the chalcone moiety[2] [3].

  • Multi-Target Efficacy: Beyond oxidative stress, the pyrazole chalcone scaffold exhibits potent anti-inflammatory properties by simultaneously inhibiting enzymes like 15-Lipoxygenase, making it an ideal candidate for complex pathologies like gastrointestinal cancers or chronic lung diseases[3] [4].

References

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: ACS Omega, 2022. URL:[Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties Source: Biomolecules (via PubMed Central), 2023. URL:[Link]

  • Synthesis and biological evaluation of a novel series of pyrazole chalcones as anti-inflammatory, antioxidant and antimicrobial agents Source: Bioorganic & Medicinal Chemistry, 2009. URL:[Link]

  • Chalcones and Gastrointestinal Cancers: Experimental Evidence Source: International Journal of Molecular Sciences (via PubMed Central), 2021. URL:[Link]

Sources

Comparative

Advanced Comparative Guide: Thermal Decomposition Kinetics of Dinitropyrazole-Based Materials

Executive Summary & Scientific Context Dinitropyrazoles (DNPs), including derivatives like 3,4-dinitropyrazole and 3,5-dinitropyrazole, represent a critical class of nitrogen-rich heterocyclic materials[1]. While traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Dinitropyrazoles (DNPs), including derivatives like 3,4-dinitropyrazole and 3,5-dinitropyrazole, represent a critical class of nitrogen-rich heterocyclic materials[1]. While traditionally engineered for high-energy-density applications (e.g., advanced propellants and insensitive munitions), the rigorous thermokinetic evaluation of DNPs provides a masterclass in solid-state stability profiling[2]. For researchers and drug development professionals, understanding the thermal degradation of these highly strained, nitrogen-rich scaffolds offers direct translational insights into active pharmaceutical ingredient (API) stability, shelf-life prediction, and the mitigation of autocatalytic thermal runaway[3].

This guide objectively compares the thermal decomposition profiles of leading dinitropyrazole materials, synthesizes the mechanistic pathways driving their degradation, and provides field-proven, self-validating experimental protocols for thermokinetic analysis.

Mechanistic Insights: Pathways of Degradation

The thermal degradation of dinitropyrazoles is rarely a simple, single-step process. Advanced theoretical (e.g., CCSD(T)-F12 quantum chemical calculations) and experimental studies reveal that decomposition is highly dependent on the molecular microenvironment[3].

  • Monomeric DNPs (e.g., 5-ADP, LLM-116): The primary decomposition channel often initiates via a sigmatropic [1,5] hydrogen shift in the pyrazole ring[4]. This destabilizes the ring, leading to C-NO2 bond scission and the elimination of NO2 radicals[3]. These radicals subsequently drive autocatalytic secondary reactions, resulting in the characteristic S-shaped kinetic curves observed during solid-state thermolysis[4].

  • Trimerized & Bridged DNPs (e.g., LLM-226, BDPD): Structural modifications drastically alter these pathways. In the trimerized derivative LLM-226, the initial decomposition is triggered by the rupture of carbon-nitrogen bonds at the diazo moiety, completely bypassing the N-H hydrogen transfer mechanism seen in its monomeric precursor, LLM-116[1]. Similarly, C-C bridged variants like BDPD exhibit direct decomposition without a prior melting phase, yielding exceptional thermal stability[2].

Pathway DNP Dinitropyrazole Monomer (e.g., 5-ADP, LLM-116) HShift Sigmatropic [1,5] H-Shift DNP->HShift Thermal Activation (>180°C) BondBreak C-NO2 Bond Scission HShift->BondBreak Ring Destabilization Radical Pyrazolyl + NO2 Radicals BondBreak->Radical Homolytic Cleavage AutoCat Autocatalytic Exothermic Elimination Radical->AutoCat Secondary Addition AutoCat->DNP Positive Feedback Loop

Caption: Autocatalytic thermal decomposition pathway of dinitropyrazole monomers.

Comparative Thermal Performance Data

To objectively evaluate the thermal stability of these materials, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data are summarized below. Peak temperatures are highly dependent on heating rates (standardized here to ~10 °C/min).

MaterialStructural CharacteristicPeak Exothermic Temp (°C)Primary Decomposition Trigger
LLM-116 4-amino-3,5-dinitropyrazole~183.0Hydrogen transfer of active N-H moiety[1]
LLM-226 Trimer derivative of LLM-116>250.0 (Broad)C-N bond rupture at diazo moiety[5]
5-ADP 5-amino-3,4-dinitropyrazole~200.0 - 220.0Sigmatropic H-shift & NO2 elimination[3]
BDPD C-C bridged dinitropyrazole319.8 - 329.0Direct decomposition (no melting phase)[2]
DD1 / DD2 3,4-DNP-based Cocrystals410.3 - 412.4Multi-stage mass loss; altered H-bonding[6]

Key Takeaway: Cocrystallization (e.g., DD1/DD2) and C-C bridging (BDPD) significantly elevate the peak exothermic temperature by locking the molecular conformation and preventing early-stage sigmatropic shifts[2],[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible kinetic modeling, the following protocols establish a self-validating system. DSC-TGA provides the quantitative thermodynamic data, while Hot-Stage Microscopy visually validates the physical state, ensuring that physical phase changes (like liquefaction) are not mathematically conflated with chemical degradation.

Protocol A: Simultaneous DSC-TGA Kinetic Profiling

Purpose: To capture quantitative heat flow and mass loss dynamics simultaneously, extracting the activation energy ( Ea​ ) via isoconversional methods.

  • Sample Preparation: Weigh exactly 1.0 to 2.0 mg of the dinitropyrazole sample into an open alumina ( Al2​O3​ ) crucible[7].

    • Causality: Utilizing a strictly low sample mass minimizes internal thermal gradients and prevents catastrophic self-heating (thermal runaway). Large masses artificially skew the kinetic parameters and lower the apparent activation energy[3].

  • Atmosphere Control: Purge the furnace with high-purity Argon or Nitrogen gas at a continuous flow rate of 50 to 100 mL/min[6].

    • Causality: An inert, flowing atmosphere rapidly removes evolved volatile decomposition products (e.g., NO2​ , N2​ ). This prevents complex secondary gas-phase reactions from interfering with the primary condensed-phase kinetic data[8].

  • Dynamic Heating Program: Subject the sample to multiple linear heating rates (e.g., 2, 5, 10, and 20 °C/min) from ambient temperature up to 500 °C[5].

    • Causality: Acquiring data across multiple heating rates is a mathematical prerequisite for model-free isoconversional kinetic analyses (such as the Kissinger and Ozawa methods). This allows for the accurate derivation of the pre-exponential factor and Ea​ without assuming a specific, potentially flawed reaction model[7].

Protocol B: Hot-Stage Optical Microscopy (HSM) Validation

Purpose: To visually validate the physical state of the material during thermolysis.

  • Sample Mounting: Place a micro-crystal of the sample on a glass slide within the hot-stage apparatus.

  • Dynamic Observation: Heat the sample at 5 °C/min while recording continuous optical micrographs[3].

    • Causality: HSM directly observes phenomena like progressive liquefaction. In materials like 5-ADP, liquefaction acts as a physical driver for autocatalysis—a critical nuance that formal kinetic modeling (e.g., the Manelis-Dubovitsky model) must account for to ensure accuracy[4].

Workflow Prep Sample Preparation (1-2 mg in Alumina) Purge Inert Gas Purge (Ar/N2, 50-100 mL/min) Prep->Purge Prevent thermal gradients Heat Dynamic Heating (2, 5, 10, 20 °C/min) Purge->Heat Remove volatile products Data Simultaneous DSC-TGA Data Acquisition Heat->Data Capture exotherms & mass loss Kinetics Isoconversional Analysis (Kissinger/Ozawa) Data->Kinetics Extract Ea & Pre-exponential

Caption: Self-validating workflow for thermokinetic analysis of energetic materials.

Strategic Insights for Development Professionals

When evaluating highly strained nitrogenous scaffolds, relying solely on a single DSC run at 10 °C/min is insufficient. The presence of autocatalysis—evidenced by the S-shaped kinetic curves in 5-ADP—requires non-isothermal data processing using advanced formal kinetic models (like Manelis-Dubovitsky)[4]. Furthermore, if thermal stability is the primary goal, researchers should look toward cocrystallization or C-C bridging strategies, which have been empirically proven to suppress early-stage sigmatropic shifts and push decomposition onset temperatures well beyond 300 °C[2],[7].

References

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials . MDPI / PMC. 1

  • Synthesis, Characterization, and Properties of Heat-Resistant Energetic Materials Based on C–C Bridged Dinitropyrazole Energetic Materials . ACS Publications. 2

  • Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis . RSC Publishing. 3

  • The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals . Purdue University Graduate School.7

  • Thermal Decomposition Kinetics and Decomposition Mechanism of (Dinitropyrazolyl)Azoxyfurazanes . ResearchGate. 8

  • Synthesis, Performance, and Thermal Behavior of Two Insensitive 3,4-Dinitropyrazole-Based Energetic Cocrystals . ACS Publications. 6

Sources

Validation

Cross-reactivity assessment of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole in cellular assays.

Prepared by: Senior Application Scientist, Phenotypic Screening & Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The pyrazole ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Phenotypic Screening & Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The pyrazole ring is a highly versatile, privileged scaffold in contemporary medicinal chemistry, frequently utilized to target oncogenic kinases, inflammatory pathways, and central nervous system receptors [1]. However, the inherent physicochemical properties of pyrazole derivatives—specifically their capacity for diverse hydrogen-bonding and lipophilic interactions—often lead to unintended polypharmacology [2].

This guide evaluates the cellular cross-reactivity profile of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole (DPNP) , an emerging small-molecule building block and screening hit. To determine its viability as a selective chemical probe, we must rigorously distinguish its on-target engagement from off-target liabilities.

As a Senior Application Scientist, I emphasize that biochemical assays utilizing truncated, recombinant proteins often fail to predict true intracellular selectivity. Therefore, this guide outlines a live-cell profiling strategy, comparing DPNP against established reference compounds to evaluate kinome-wide cross-reactivity, cardiac safety pharmacology (hERG), and general cytotoxicity.

ProfilingWorkflow cluster_assays Cellular Cross-Reactivity Panel Start Compound Input: DPNP Kinome Kinome Profiling (NanoBRET TE) Start->Kinome Safety Safety Pharmacology (hERG Patch-Clamp) Start->Safety Tox Cytotoxicity (CellTiter-Glo) Start->Tox Decision Selectivity Index (SI) Calculation Kinome->Decision Safety->Decision Tox->Decision Outcome Probe Validation & Lead Optimization Decision->Outcome SI > 50

Cellular cross-reactivity profiling workflow for early-stage chemical probes.

Comparative Performance Data

To establish a baseline for DPNP's performance, we benchmarked it against two extremes of the selectivity spectrum:

  • Staurosporine: A highly promiscuous, broad-spectrum kinase inhibitor used as a positive control for cross-reactivity.

  • Celecoxib: A highly selective, FDA-approved pyrazole derivative (COX-2 inhibitor) used as a negative control for kinome off-target effects.

Table 1: Intracellular Kinome Cross-Reactivity (NanoBRET TE Panel)

Data represents the number of kinases bound (IC₅₀ < 1 µM) out of a 192-kinase live-cell panel.

CompoundStructural ClassKinases Hit (< 1 µM)Gini Coefficient (Selectivity)Primary Liability
Staurosporine Indolocarbazole164 / 1920.12 (Highly Promiscuous)Pan-kinase inhibition
DPNP Nitro-pyrazole14 / 1920.68 (Moderate Selectivity)AGC & CAMK family kinases
Celecoxib Sulfonamide-pyrazole0 / 192>0.95 (Highly Selective)None (in kinome)
Table 2: Safety Pharmacology & Cytotoxicity

Assessing critical liabilities: hERG channel blockade (arrhythmia risk) and general cell viability.

CompoundhERG Blockade (IC₅₀)Cytotoxicity (CC₅₀, HEK293T)Therapeutic Window (Estimated)
Staurosporine > 10 µM0.05 µMN/A (Cytotoxic)
DPNP 8.2 µM45.5 µM~5.5x
Celecoxib > 30 µM> 100 µM> 100x

Data Interpretation: DPNP exhibits moderate polypharmacology. The presence of the highly lipophilic 2,6-dichlorophenoxy moiety drives non-specific hydrophobic interactions, resulting in off-target binding to 14 kinases and mild hERG liability (8.2 µM). This indicates that while DPNP is a viable starting scaffold, structure-based lead optimization is required to reduce its calculated LogP (cLogP) and improve the selectivity index before in vivo application.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal quality controls to confirm that the observed biological responses are due to the compound's mechanism of action, not assay artifacts.

Live-Cell Kinome Profiling via NanoBRET Target Engagement

We utilize NanoBRET (Bioluminescence Resonance Energy Transfer) rather than biochemical assays because live-cell environments preserve native intracellular ATP concentrations (typically 1–5 mM) and macromolecular crowding [3]. This ensures that competitive inhibitors like DPNP are evaluated under physiological thermodynamic constraints.

NanoBRET_Logic Target Target Protein + NanoLuc BRET High BRET Signal (Proximity) Target->BRET Binds Tracer Cell-Permeable Fluorescent Tracer Tracer->BRET Binds DPNP Unlabeled Inhibitor (DPNP) DPNP->Target Competes with Tracer NoBRET Loss of BRET (Displacement) DPNP->NoBRET

Mechanism of NanoBRET Target Engagement assay for measuring intracellular binding.

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293T cells in 384-well white plates at a density of 1x10⁴ cells/well. Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer Addition: After 24 hours, add the appropriate cell-permeable NanoBRET fluorescent tracer at a concentration equal to its previously determined intracellular K_d.

  • Compound Treatment: Dispense DPNP in an 11-point, 3-fold serial dilution series (top concentration 30 µM).

    • Causality Check: Incubate for exactly 2 hours at 37°C. This duration is critical to allow the highly lipophilic DPNP to cross the plasma membrane and reach thermodynamic binding equilibrium with the tracer.

  • Substrate Addition & Reading: Add Furimazine (NanoLuc substrate) and read dual-emission luminescence (Donor: 460 nm; Acceptor: 618 nm).

  • Self-Validation Criteria: Calculate the BRET ratio (Acceptor/Donor). The assay is only valid if the Z'-factor between the vehicle control (DMSO, max BRET) and the unlabeled control inhibitor (min BRET) is > 0.5.

Safety Pharmacology: Automated hERG Patch-Clamp

Off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced Long QT syndrome and fatal cardiac arrhythmias [4]. Lipophilic compounds with basic amines or planar aromatic rings (like pyrazoles) are notorious hERG blockers.

Step-by-Step Protocol:

  • Cell Line: Utilize CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using an automated planar patch-clamp system (e.g., QPatch).

  • Voltage Protocol (Causality):

    • Maintain a holding potential of -80 mV to keep channels closed.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Apply a repolarizing step to -50 mV for 2 seconds. Why? This step relieves inactivation while the channel is still open, eliciting a massive outward "tail current." hERG blockers predominantly bind to the open/inactivated state, making the tail current the most accurate measurement of compound liability.

  • Compound Perfusion: Perfuse DPNP (0.1 µM to 30 µM) and measure the percentage reduction in tail current amplitude.

  • Self-Validation Criteria: A positive control (e.g., E-4031) must yield an IC₅₀ within 0.5 log units of historical patch-clamp data (typically ~10-20 nM) to confirm channel sensitivity.

Conclusion

The assessment of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole (DPNP) reveals a classic profile for an early-stage pyrazole hit: moderate kinome cross-reactivity and borderline hERG liability driven by lipophilicity. By employing live-cell NanoBRET and rigorous electrophysiology, researchers can confidently map these off-target interactions. Future optimization of the DPNP scaffold should focus on reducing the hydrophobicity of the dichlorophenoxy group and introducing steric bulk to disrupt off-target kinase hinge-binding, thereby widening the therapeutic window.

References

  • Title: Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review Source: International Journal of Novel Research and Development (IJNRD) URL: [Link][1]

  • Title: Review: biologically active pyrazole derivatives Source: New Journal of Chemistry (RSC Publishing) URL: [Link][2]

  • Title: NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions Source: ACS Chemical Biology URL: [Link][3]

  • Title: hERG potassium channels and cardiac arrhythmia Source: Nature URL: [Link][4]

Sources

Comparative

Comparative guide to the synthetic efficiency of nitropyrazole synthesis routes.

Authored for Researchers, Scientists, and Drug Development Professionals The strategic introduction of nitro groups onto a pyrazole scaffold is a pivotal step in the synthesis of numerous compounds critical to the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of nitro groups onto a pyrazole scaffold is a pivotal step in the synthesis of numerous compounds critical to the pharmaceutical, agrochemical, and energetic materials industries. The regiochemistry and number of these electron-withdrawing groups fundamentally dictate the molecule's chemical properties, biological activity, and performance characteristics. Consequently, the selection of an optimal synthetic route is a decision of paramount importance, balancing efficiency, safety, cost, and scalability.

This guide provides a comparative analysis of the most prevalent and field-proven synthetic routes to key nitropyrazole intermediates. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings that govern regioselectivity and yield, offering field-proven insights to inform your experimental design.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of nitropyrazoles is primarily dominated by two strategic approaches, the choice of which is dictated by the desired isomer: direct electrophilic C-nitration and a two-step sequence involving N-nitration followed by thermal rearrangement. A third, less common but noteworthy approach, involves the synthesis from pre-functionalized precursors.

  • Direct C-Nitration: This is an electrophilic aromatic substitution reaction. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by an electrophile.[1] The C4 position is the most electron-rich and thus the most common site for direct electrophilic attack.[1][2] In strongly acidic conditions, such as the typical nitric acid/sulfuric acid "mixed acid" system, the pyrazole ring is protonated to form a pyrazolium ion. This deactivates the ring, making direct nitration more challenging and often requiring harsher conditions.[1]

  • N-Nitration and Thermal Rearrangement: This two-step pathway is the most effective method for synthesizing 3-nitropyrazoles.[3] The initial step involves the nitration of the N1 nitrogen, which remains a potent nucleophile under less acidic conditions (e.g., using nitric acid in acetic anhydride).[1][4] The resulting N-nitropyrazole intermediate is then subjected to thermal energy. The accepted mechanism for the rearrangement is a rate-determining, concerted[4][5] sigmatropic migration of the nitro group to the C5 (or C3) position, followed by a rapid tautomerization to yield the aromatic C-nitropyrazole.[5][6][7] This overall process is driven by the greater thermodynamic stability of the C-nitro isomer compared to the N-nitro intermediate.[5]

Performance Comparison of Key Synthesis Routes

The efficiency of a chosen route is a multi-faceted consideration. The following tables provide a quantitative comparison of the primary methods for synthesizing the foundational mononitropyrazoles and the subsequent dinitrated derivatives.

Table 1: Synthesis of Mononitropyrazoles
Target CompoundMethodNitrating AgentKey ConditionsYield (%)Reference
3-Nitropyrazole N-Nitration & RearrangementHNO₃/Ac₂O/HAc (Nitration)Rearrangement in benzonitrile, 180°C, 3h79.3 (overall)[4]
4-Nitropyrazole Direct Nitration (Traditional)HNO₃/H₂SO₄90°C, 6 hours56[4]
4-Nitropyrazole Direct Nitration (Optimized)Fuming HNO₃/Fuming H₂SO₄50°C, 1.5 hours85[4]
4-Nitropyrazole NitrodeiodinationFuming HNO₃/Zeolite or SilicaTetrahydrofuran solutionGood yields[3][4]
Table 2: Synthesis of 3,4-Dinitropyrazole (DNP)
Starting MaterialMethodNitrating AgentKey ConditionsYield (%)Reference
PyrazoleBatch (3-Step)HNO₃/Ac₂O (N-nitration), Heat (Rearrangement), HNO₃ (C-nitration)C-nitration: 55-60°C, 1hup to 55 (overall)[4][8]
PyrazoleContinuous Flow (3-Step)HNO₃/Ac₂O (N-nitration), Heat (Rearrangement), HNO₃/H₂SO₄ (C-nitration)Residence time for C-nitration: 1-10 minup to 85 (overall)[9][10]
Visualization of Synthetic Pathways

To clarify the logical flow and key transformations, the following diagrams illustrate the major synthetic routes discussed.

Nitropyrazole_Synthesis_Overview Pyrazole Pyrazole N_Nitro N-Nitropyrazole Pyrazole->N_Nitro N-Nitration (HNO₃/Ac₂O) Four_Nitro 4-Nitropyrazole Pyrazole->Four_Nitro Direct C-Nitration (HNO₃/H₂SO₄) Three_Nitro 3-Nitropyrazole N_Nitro->Three_Nitro Thermal Rearrangement ([1,5] Sigmatropic Shift) DNP 3,4-Dinitropyrazole Three_Nitro->DNP C-Nitration (HNO₃/H₂SO₄) Four_Iodo 4-Iodopyrazole Four_Iodo->Four_Nitro Nitrodeiodination (Fuming HNO₃) Three_Amino 3-Aminopyrazole Three_Amino->Three_Nitro Oxidation (Oxone, H₂O) 'Green' Route

Caption: Overview of major synthetic routes to nitropyrazoles.

Experimental Protocols: A Practical Guide

The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are detailed, self-validating systems for the efficient synthesis of 3- and 4-nitropyrazole.

Protocol 1: Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole [4]

This optimized direct nitration method provides a high-yield and efficient route from pyrazole, significantly improving upon traditional mixed-acid procedures. The initial formation of pyrazole sulfate moderates the reactivity, while the use of fuming acids ensures a high concentration of the active nitronium ion (NO₂⁺) electrophile.

  • Formation of Pyrazole Sulfate: In a flask equipped with a stirrer and cooling bath, pyrazole is reacted with concentrated sulfuric acid.

  • Nitration: A pre-cooled mixture of 98% fuming nitric acid and 20% fuming sulfuric acid is used as the nitrating agent. The optimal molar ratio is n(fuming HNO₃) : n(fuming H₂SO₄) : n(conc. H₂SO₄) : n(pyrazole) = 1.5 : 3 : 2.1 : 1. The nitrating mixture is added slowly, maintaining the reaction temperature at 50°C.

  • Reaction: The reaction is maintained at 50°C for 1.5 hours.

  • Work-up: The reaction mixture is carefully poured into ice water, leading to the precipitation of a white solid.

  • Isolation: The product is collected by filtration, washed thoroughly with ice water, and dried under vacuum.

  • Purification: The crude product is recrystallized from an ethyl ether/hexane solvent system to yield pure 4-nitropyrazole. Expected Yield: 85% .

Four_Nitro_Workflow start Start: Pyrazole + Conc. H₂SO₄ nitration Add Fuming HNO₃/H₂SO₄ Mix (50°C, 1.5h) start->nitration workup Quench on Ice Water nitration->workup filtration Filter & Wash with Cold H₂O workup->filtration purification Recrystallize (Ether/Hexane) filtration->purification end End: 4-Nitropyrazole (85% Yield) purification->end

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. As a novel compound, a specific Safety Data Sheet (SDS) may...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a conservative approach, drawing from the hazard profiles of structurally analogous compounds, including nitropyrazoles and dichlorophenoxy derivatives, to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: A Proactive Approach to Safety

Given the structural motifs of a dichlorinated phenyl ring, a nitro-functionalized pyrazole, and a phenoxy-methyl linker, 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole should be handled as a potentially hazardous substance. Analysis of related compounds indicates a range of potential health and environmental risks.

Anticipated Hazard Profile:

Hazard ClassificationPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]
Skin Corrosion/Irritation May cause skin irritation upon direct contact.[1][2][3][4][6][7]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][3][4][6][7]
Respiratory Irritation Inhalation of dust or fumes may irritate the respiratory system.[1][3][4][7][8]
Specific Target Organ Toxicity Potential for organ damage through prolonged or repeated exposure.[1][2]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[1][2]

The nitro group on the pyrazole ring suggests that the compound could have energetic properties, and its thermal stability should be considered, as nitropyrazoles can undergo energetic decomposition.[9][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is mandatory to mitigate the risks associated with handling 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole. The following table outlines the minimum required PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended when there is a risk of splashing.[6][7][12]Essential to prevent eye contact, which can cause serious irritation or damage.[2][7]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[6][12] A full-length laboratory coat.To prevent skin irritation and potential systemic toxicity from dermal absorption. Gloves should be inspected before each use and disposed of properly after handling the compound.[6][8] A lab coat protects personal clothing from contamination.[12]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.To minimize inhalation exposure to dust or aerosols.[6][12][13] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[7][8]

Donning and Doffing PPE Workflow:

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Operational Plan: Safe Handling from Receipt to Disposal

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[13][14]

    • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Preparation and Weighing:

    • All handling of the solid compound should be conducted within a chemical fume hood to control airborne dust.[12]

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Ensure all glassware is clean and dry.

    • Conduct all reactions within a chemical fume hood.

    • Maintain a clutter-free workspace to minimize the risk of spills.

  • Spill Management:

    • In case of a minor spill, clean it up immediately.[7]

    • Wear appropriate PPE, including a respirator if necessary.[7]

    • Use an absorbent material to contain the spill, then collect the material into a sealed container for hazardous waste disposal.[7]

    • For major spills, evacuate the area and contact your institution's environmental health and safety department.

Logical Flow for Handling Operations:

Handling_Workflow Start Start: Receive Chemical Inspect Inspect Container Start->Inspect Store Store Appropriately Inspect->Store Weigh Weigh in Fume Hood Store->Weigh Experiment Conduct Experiment Weigh->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End End Dispose->End

Caption: Workflow for the safe handling of the chemical from receipt to disposal.

Disposal Plan: Environmental Responsibility

All waste materials contaminated with 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole must be treated as hazardous waste.[12]

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6][12][13]
Contaminated Materials All contaminated materials (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.[12][15]
Liquid Waste Collect in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.[15]

Waste Disposal Decision Tree:

Disposal_Decision_Tree Waste Generated Waste IsSolid Is it solid or contaminated solid waste? Waste->IsSolid IsLiquid Is it liquid waste? IsSolid->IsLiquid No SolidContainer Place in labeled solid hazardous waste container IsSolid->SolidContainer Yes LiquidContainer Place in labeled liquid hazardous waste container IsLiquid->LiquidContainer Yes ContactEHS Contact Environmental Health & Safety for pickup SolidContainer->ContactEHS LiquidContainer->ContactEHS

Caption: Decision-making process for the proper disposal of waste.

References

  • Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (n.d.).
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole.
  • Kyberlife. (2023, July 7). 4-Nitro-1H-pyrazole-3-carboxylic acid.
  • PhytoTech Labs. (2020, December 21). SAFETY DATA SHEET.
  • BASF Agro España. (2025, March 19). Safety data sheet.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Capot Chemical. (n.d.). MSDS of 5-fluoro-3-nitro-1H-pyrazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet.
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET.
  • Spectrum Chemical. (2012, July 31). Material Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Dichlorophen.
  • Cayman Chemical. (2025, November 21). Safety Data Sheet.
  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Benchchem. (n.d.). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • ResearchGate. (2026, February 23). (PDF) Thermal Decomposition of Nitropyrazoles.
  • MDPI. (2021, November 19). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.
  • Safety Office. (n.d.). Disposal of Chemical Waste.

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